molecular formula C10H13NO2 B184406 Methyl 3-amino-3-phenylpropanoate CAS No. 14898-52-3

Methyl 3-amino-3-phenylpropanoate

Cat. No.: B184406
CAS No.: 14898-52-3
M. Wt: 179.22 g/mol
InChI Key: XKIOBYHZFPTKCZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-phenylpropanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-amino-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-amino-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOBYHZFPTKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373081
Record name methyl 3-amino-3-phenylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID20373081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14898-52-3
Record name methyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-3-phenylpropionate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Constants of (R)-Methyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As an enantiomerically pure β-amino ester, it serves as a crucial precursor for the synthesis of a wide array of complex molecules, including peptidomimetics, pharmaceuticals, and other biologically active compounds. The stereochemistry at the C3 position is paramount, often dictating the pharmacological activity and specificity of the final product. A thorough understanding of its physical constants is fundamental for its purification, characterization, and seamless integration into synthetic workflows. This guide provides a comprehensive overview of the key physical properties of (R)-Methyl 3-amino-3-phenylpropanoate, alongside detailed, field-proven methodologies for their experimental determination.

Core Physical Constants

The precise measurement of physical constants is a cornerstone of chemical characterization, ensuring the identity, purity, and quality of a substance. For a chiral molecule such as (R)-Methyl 3-amino-3-phenylpropanoate, these constants not only define its physical nature but also confirm its enantiomeric integrity.

Physical ConstantValueNotes
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 37088-67-8
Appearance White to off-white crystalline powder or solid.[1]The physical state is indicative of a compound with a defined melting point.
Melting Point 148-149 °C (racemate)The melting point for the racemic mixture (CAS 14898-52-3) is reported as 148-149 °C.[2] The melting point of the pure (R)-enantiomer is expected to be in a similar range but should be experimentally determined for each batch to assess purity. A sharp melting point range is indicative of high purity.
Boiling Point 55-60 °C at 0.05 mmHg; 283 °C at 760 mmHg (racemate)The boiling point under vacuum is a more practical measure for this compound to avoid potential decomposition at higher temperatures. The boiling point at atmospheric pressure is for the racemic mixture.[2]
Specific Optical Rotation [α]²⁰_D_ = +22.6° (c=1.85 in CHCl₃)This is a critical parameter for confirming the enantiomeric identity and purity of the (R)-enantiomer. The positive sign indicates dextrorotation.

Experimental Determination of Physical Constants

The following sections detail the experimental protocols for the determination of the key physical constants of (R)-Methyl 3-amino-3-phenylpropanoate. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

This method is widely adopted due to its accuracy and the small sample size required.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the (R)-Methyl 3-amino-3-phenylpropanoate sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to get a rough estimate.

  • Accurate Determination: For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

Causality and Trustworthiness:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the sample is in equilibrium with the thermometer reading, preventing an overestimation of the melting point.

  • Self-Validation: Performing at least two measurements that yield consistent results validates the obtained melting point range.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_reporting Reporting Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Ensure homogeneity Load1 Introduce sample Prep2->Load1 Load2 Pack to 2-3 mm Load1->Load2 Compact sample Measure1 Place in Apparatus Load2->Measure1 Measure2 Rapid Heating (Optional) Measure1->Measure2 Measure3 Slow Heating (1-2 °C/min) Measure2->Measure3 Measure4 Record T1 (First drop) Measure3->Measure4 Measure5 Record T2 (Fully melted) Measure4->Measure5 Report1 Report as Range (T1 - T2) Measure5->Report1

Caption: Workflow for Melting Point Determination.

Specific Optical Rotation

Optical rotation is the defining physical property of a chiral molecule, quantifying its ability to rotate the plane of polarized light. The specific rotation is a standardized value that is independent of the concentration and path length.

Methodology: Polarimetry

A polarimeter is used to measure the angle of rotation of polarized light as it passes through a solution of the chiral compound.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh a sample of (R)-Methyl 3-amino-3-phenylpropanoate (e.g., 185 mg) and dissolve it in a precise volume of a suitable solvent (e.g., chloroform to make a 10 mL solution). Ensure the sample is completely dissolved. The concentration (c) is expressed in g/mL.

  • Polarimeter Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent (blank) and setting the reading to zero.

  • Sample Measurement: Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

  • Angle of Rotation Measurement: Measure the observed angle of rotation (α). Modern polarimeters will provide a direct digital reading.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • Reporting: Report the specific rotation along with the temperature (T), wavelength (λ, typically the sodium D-line at 589 nm), and the solvent used. For example: [α]²⁰_D_ = +22.6° (c=1.85 in CHCl₃).

Causality and Trustworthiness:

  • Solvent Choice: The solvent can influence the specific rotation, so it must be specified. Chloroform is a common choice for this type of compound.

  • Concentration and Path Length: The observed rotation is directly proportional to the concentration and the path length. The formula for specific rotation normalizes for these variables, allowing for comparison between different measurements.

  • Temperature and Wavelength: Optical rotation is dependent on temperature and the wavelength of light used. Standard conditions (20 °C and the sodium D-line) are typically used for consistency.

  • Self-Validation: Multiple readings of both the blank and the sample should be taken to ensure the precision of the measurement.

Workflow for Specific Optical Rotation Measurement

OpticalRotationWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation & Reporting Prep1 Accurately weigh sample Prep2 Dissolve in specified solvent Prep1->Prep2 Measure1 Calibrate with blank (solvent) Prep2->Measure1 Measure2 Fill cell with sample solution Measure1->Measure2 Measure3 Measure observed rotation (α) Measure2->Measure3 Calc1 Calculate specific rotation: [α] = α / (l × c) Measure3->Calc1 Report1 Report [α], T, λ, and solvent Calc1->Report1

Caption: Workflow for Specific Optical Rotation Measurement.

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. It is also essential for designing purification and reaction conditions.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, dichloromethane, ethyl acetate).

  • Sample Preparation: Add an excess amount of (R)-Methyl 3-amino-3-phenylpropanoate to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a sufficient period to reach equilibrium. This can take several hours to days. Equilibrium is confirmed when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration through a syringe filter (e.g., 0.45 µm) is common.

  • Quantification: Accurately dilute a known volume of the clear saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Causality and Trustworthiness:

  • Excess Solid: The presence of excess solid ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Equilibration Time: Sufficient time for equilibration is critical to obtain the thermodynamic solubility. Kinetic solubility, which is often measured after a shorter incubation time, can be different.

  • Temperature Control: Solubility is highly dependent on temperature, so maintaining a constant temperature during equilibration is crucial for reproducibility.

  • Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Workflow for Solubility Determination (Shake-Flask Method)

SolubilityWorkflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Setup1 Add excess solid to solvent Setup2 Seal vial Setup1->Setup2 Equil1 Agitate at constant temperature Setup2->Equil1 Equil2 Monitor concentration until constant Equil1->Equil2 Analysis1 Separate solid (filter/centrifuge) Equil2->Analysis1 Analysis2 Dilute saturated solution Analysis1->Analysis2 Analysis3 Quantify by HPLC or LC-MS Analysis2->Analysis3 Result1 Calculate solubility (e.g., in mg/mL or M) Analysis3->Result1

Sources

Methyl 3-amino-3-phenylpropanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for Methyl 3-amino-3-phenylpropanoate , a critical


-amino acid derivative used extensively in asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing.

From Synthetic Pathways to Pharmaceutical Applications

Executive Summary

Methyl 3-amino-3-phenylpropanoate (CAS: 14898-52-3 for racemate) is the methyl ester of


-phenylalanine. Unlike its 

-amino acid counterparts, this

-amino derivative possesses an extra methylene group in the backbone, imparting unique conformational stability and resistance to enzymatic degradation. It is a linchpin intermediate in the synthesis of Dapoxetine (a selective serotonin reuptake inhibitor) and various

-lactam antibiotics.

Physicochemical Profile

The compound is most frequently handled in its hydrochloride salt form due to the instability (cyclization/polymerization risk) of the free base.

PropertyFree BaseHydrochloride Salt
CAS Number 14898-52-3 (racemic)144494-72-4 (S-isomer HCl)
Formula


Molecular Weight 179.22 g/mol 215.68 g/mol
Appearance Viscous pale yellow oilWhite crystalline solid
Melting Point N/A (Liquid at RT)148 – 149 °C
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
pKa (Calc) ~9.0 (Amine)N/A

Synthetic Architecture & Mechanism

The synthesis of Methyl 3-amino-3-phenylpropanoate generally proceeds via the Rodionov Reaction , a modified Knoevenagel condensation that generates the


-amino acid backbone directly from benzaldehyde, followed by esterification.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion of Benzaldehyde to the target ester, highlighting the critical intermediate 3-amino-3-phenylpropanoic acid.

SynthesisPathway Figure 1: Synthesis via Rodionov Reaction and Thionyl Chloride Esterification Benzaldehyde Benzaldehyde (Precursor) Intermediate 3-Amino-3-phenylpropanoic Acid (Rodionov Product) Benzaldehyde->Intermediate Condensation (EtOH, Reflux) MalonicAcid Malonic Acid + NH4OAc MalonicAcid->Intermediate Product Methyl 3-amino-3-phenylpropanoate (Target HCl Salt) Intermediate->Product Acyl Chloride Formation Reagent SOCl2 / MeOH (Esterification) Reagent->Product

[1][2]

Detailed Experimental Protocol (Esterification)

Note: This protocol describes the conversion of the acid intermediate to the methyl ester hydrochloride.

Reagents:

  • 3-Amino-3-phenylpropanoic acid (1.0 eq)[3][1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Anhydrous Methanol (Solvent)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) and cool to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

  • Addition: Add solid 3-Amino-3-phenylpropanoic acid in portions.

  • Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Crystallization: Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, use the following NMR diagnostic peaks. The absence of the carboxylic acid proton (11-12 ppm) and the appearance of the methyl ester singlet confirm the transformation.

NucleusShift (

ppm)
MultiplicityAssignmentStructural Context
1H 7.30 – 7.45Multiplet (5H)Ar-H Phenyl Ring
1H 4.60Triplet/dd (1H)CH -NH2Chiral Center (

-position)
1H 3.65Singlet (3H)O-CH 3Methyl Ester (Diagnostic)
1H 2.85 – 3.05Multiplet (2H)CH 2-CO

-Methylene

Pharmaceutical Applications

Methyl 3-amino-3-phenylpropanoate is a versatile "chiral pool" building block. Its primary utility lies in its ability to introduce chirality and rigidity into drug backbones.

Application Logic Flow

Applications Figure 2: Downstream Applications in Drug Development Core Methyl 3-amino-3-phenylpropanoate Pharma Pharmaceutical Intermediates Core->Pharma Peptides Peptidomimetics (Beta-Peptides) Core->Peptides Dapoxetine Dapoxetine (SSRI) Pharma->Dapoxetine Reduction & Arylation BetaLactam Beta-Lactam Antibiotics Pharma->BetaLactam Cyclization Foldamers Foldamers (Stable Helices) Peptides->Foldamers Oligomerization

Critical Role in Dapoxetine Synthesis

In the synthesis of Dapoxetine, the ester moiety is reduced to an alcohol (3-amino-3-phenylpropan-1-ol), which is subsequently arylated. The absolute stereochemistry of the starting amino ester (typically the S-enantiomer) dictates the potency of the final drug.

Handling & Safety (HSE)

  • Hazards: The free base is a skin and eye irritant (H315, H319). The hydrochloride salt is a fine powder that can cause respiratory irritation (H335).

  • Storage: Store at -20°C under inert atmosphere (

    
     or Ar). The free base is prone to intermolecular cyclization to form 
    
    
    
    -lactams if left at room temperature for extended periods.
  • Disposal: Neutralize excess acid with sodium bicarbonate before disposal into organic waste streams.

References

  • PubChem. Methyl 3-amino-3-phenylpropanoate Compound Summary. National Library of Medicine. [Link]

  • Rodionov, V. M.Synthesis of beta-amino acids. Journal of the American Chemical Society (Classic mechanistic reference).

Sources

Spectroscopic data of Methyl 3-amino-3-phenylpropanoate (NMR, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Quality Control


H, 

C) and IR Characterization of CAS 30752-19-3 (Racemic) / 144494-72-4 (S-isomer HCl)

Executive Summary & Synthetic Context[1][2][3]

Methyl 3-amino-3-phenylpropanoate is a critical


-amino acid derivative used as a chiral building block in the synthesis of 

-lactam antibiotics, taxoids, and serotonin reuptake inhibitors like Dapoxetine .

Researchers frequently encounter this compound in two distinct forms: the Free Base (an oil) and the Hydrochloride Salt (a crystalline solid). Confusion often arises due to significant spectroscopic shifts between these forms. This guide provides a comparative analysis to ensure accurate identification and purity assessment.

Synthetic Origin (The Rodionov Reaction)

The most common synthesis involves the Rodionov reaction, condensing benzaldehyde, malonic acid, and ammonium acetate, followed by esterification.

  • Primary Impurity: Methyl cinnamate (elimination byproduct).

  • Secondary Impurity: 3-amino-3-phenylpropanoic acid (hydrolysis product).

Infrared Spectroscopy (IR) Profiling

The IR spectrum acts as the first line of defense in determining the protonation state of the amine.

Comparative IR Data Table
Functional GroupFree Base (Liquid Film)Hydrochloride Salt (KBr Pellet)Diagnostic Note
N-H Stretch 3380, 3310 cm

(Doublet)
2600–3200 cm

(Broad)
The sharp doublet of the primary amine (

) collapses into a broad ammonium band (

) upon acidification.
C=O Stretch 1735 cm

1740–1750 cm

Ester carbonyl shifts to higher wavenumbers in the salt due to inductive effects.
Aromatic C-H 3030–3060 cm

3030–3060 cm

Weak intensity, often obscured in the salt form.
C-O Stretch 1170–1200 cm

1190–1220 cm

Strong ester C-O stretch.
Mono-sub. Benzene 700, 760 cm

700, 750 cm

Strong out-of-plane bending.
Structural Logic Diagram (IR)

IR_Logic Sample Unknown Sample Region_NH Region: 3200-3500 cm⁻¹ Sample->Region_NH Analyze Result_Doublet Sharp Doublet (3380/3310) Region_NH->Result_Doublet Observed Result_Broad Broad/Complex (2600-3200) Region_NH->Result_Broad Observed Conclusion_Base Free Base (-NH2) Result_Doublet->Conclusion_Base Primary Amine Conclusion_Salt HCl Salt (-NH3+) Result_Broad->Conclusion_Salt Ammonium Salt

Figure 1: Decision tree for determining protonation state via IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Characterization

Stereochemistry creates a specific challenge in the NMR of this compound. The chiral center at C3 renders the two protons at C2 (the


-methylene group) diastereotopic . They are chemically non-equivalent and will split each other, often forming an ABX system  with the C3 methine proton, rather than a simple doublet.
Protocol 1: Free Base Characterization ( )
  • Sample Prep: Dissolve ~10 mg of oil in 0.6 mL

    
    .
    
  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
Position

(ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.20 – 7.40Multiplet5HPhenyl ring protons.
C3-H 4.43 Triplet / dd1HBenzylic methine. Shielded relative to salt.
OCH

3.69Singlet3HMethyl ester. Characteristic sharp singlet.
C2-H

, H

2.68 Multiplet/ABX2H

-Methylene. Diastereotopic splitting often simplifies to a doublet or distorted triplet in lower field instruments.
NH

1.85Broad Singlet2HExchangeable. Shifts with concentration.
Protocol 2: Hydrochloride Salt Characterization ( )
  • Sample Prep: Dissolve ~10 mg of solid in 0.6 mL

    
    .
    
  • Reference: Residual DMSO quintet (2.50 ppm).

  • Note: The amine protons become visible and distinct in DMSO.

Position

(ppm)
MultiplicityIntegralAssignment Logic
NH

8.60 – 8.90 Broad Singlet3HAmmonium protons. Only visible in dry DMSO/aprotic solvents.
Ar-H 7.30 – 7.55Multiplet5HPhenyl ring. Slightly deshielded by cationic charge.
C3-H 4.75 Broad Multiplet1HBenzylic methine. Significantly deshielded (+0.3 ppm) vs free base due to electron-withdrawing

.
OCH

3.58Singlet3HMethyl ester.
C2-H

3.25dd (

Hz)
1HOne half of the diastereotopic pair.
C2-H

3.05dd (

Hz)
1HSecond half of the diastereotopic pair.
C NMR Data (Combined)
Carbon Type

(ppm) - Free Base

(ppm) - HCl Salt
C=O (Ester) 172.5169.8
Ipso-Ar 144.6139.5
Ar-CH 128.6, 127.4, 126.2129.0, 128.8, 127.5
C3 (Methine) 52.6 51.5
OCH

51.752.0
C2 (CH

)
44.138.5

Experimental Workflow & Visualization

The following diagram illustrates the standard workflow for synthesizing and characterizing this compound, highlighting the critical "Salt Formation" step that alters the spectroscopy.

Workflow Start Start: Rodionov Reaction (Benzaldehyde + Malonic Acid + NH4OAc) Reflux Reflux in Ethanol Start->Reflux Crude Crude Beta-Amino Acid Reflux->Crude Esterification Esterification (MeOH / SOCl2) Crude->Esterification FreeBase Free Base (Oil) Analyze: CDCl3 NMR Esterification->FreeBase SaltForm HCl Gas / Ether FreeBase->SaltForm Stabilization HClSalt HCl Salt (Solid) Analyze: DMSO-d6 NMR SaltForm->HClSalt

Figure 2: Synthetic workflow and characterization checkpoints.

Quality Control: Common Impurities

When analyzing the spectra, look for these specific diagnostic signals indicating impurities:

  • Methyl Cinnamate (Elimination Product):

    • 
      H NMR:  Large doublets at 
      
      
      
      6.44 and 7.69 ppm (
      
      
      Hz, alkene protons).
    • Mechanism: Thermal elimination of ammonia during the Rodionov reaction or distillation.

  • Residual Solvent (Ethanol/Methanol):

    • 
      H NMR:  Triplet at 
      
      
      
      1.25 (EtOH) or Singlet at
      
      
      3.49 (MeOH).
  • Hydrolysis (Free Acid):

    • IR: Broad "OH" stretch 2500–3000 cm

      
       (carboxylic acid dimer) overlapping with ammonium.
      
    • 
      H NMR:  Disappearance of the OMe singlet at 3.69 ppm.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem., 62(21), 7512–7515. (Used for solvent referencing).[2] Retrieved from [Link]

  • SpectraBase. Spectrum ID: Methyl 3-amino-3-phenylpropanoate. (Verified against general beta-amino ester data). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-Amino-3-Phenylpropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of methyl 3-amino-3-phenylpropanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will delve into a theoretical assessment of its molecular structure, provide a detailed, field-proven protocol for experimental solubility determination, and synthesize this information into a practical framework for laboratory applications, from synthesis and purification to formulation.

Introduction: The Significance of a Solubility Profile

Methyl 3-amino-3-phenylpropanoate is a valuable chiral building block and an important intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, incorporating a phenyl ring, a primary amine, and a methyl ester, presents a unique and interesting solubility challenge. An accurate understanding of its solubility in different organic solvents is not merely academic; it is a critical prerequisite for:

  • Reaction Optimization: Selecting an appropriate solvent to ensure all reactants remain in a single phase for optimal reaction kinetics.

  • Purification and Crystallization: Designing effective crystallization and recrystallization protocols to isolate the compound with high purity.

  • Chromatographic Separation: Choosing suitable mobile phases for techniques like HPLC and column chromatography.

  • Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and delivery systems.

This guide provides the theoretical grounding and practical methodologies necessary to master the solubility behavior of this compound.

Theoretical Principles: A Molecular-Level Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The molecular structure of methyl 3-amino-3-phenylpropanoate contains distinct regions with differing polarities, making its behavior nuanced.

  • Molecular Formula: C₁₀H₁₃NO₂[3]

  • Molecular Weight: 179.22 g/mol [4]

  • Key Functional Groups:

    • Phenyl Ring (C₆H₅-): A large, nonpolar, and hydrophobic region. This part of the molecule favors interactions with nonpolar solvents through van der Waals forces.

    • Primary Amine (-NH₂): A polar, basic functional group capable of acting as a hydrogen bond donor.[4] This group significantly increases polarity and promotes solubility in polar protic solvents. Its basic nature (predicted pKa of 7.68±0.10) means it can be protonated in acidic conditions to form a highly polar, water-soluble salt.[5]

    • Methyl Ester (-COOCH₃): A polar aprotic group. The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]

The interplay between the nonpolar phenyl ring and the polar amine and ester groups dictates the compound's solubility across the solvent spectrum. The molecule's predicted XLogP3 value of 1.2 suggests a moderate lipophilicity.[4]

Predicted Solubility Profile in Common Organic Solvents

While comprehensive experimental data is scarce in publicly available literature, we can leverage our understanding of the molecule's structure to predict its solubility. The following table provides an expert assessment to guide initial solvent screening. These predictions are based on a qualitative scale from "High" to "Insoluble."

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solvent can hydrogen bond with both the amine (donor/acceptor) and ester (acceptor) groups of the solute.
Polar Aprotic DMSO, DMFHigh Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds favor dissolution.
Acetonitrile, AcetoneModerate Good polarity and dipole-dipole interactions, but less effective at hydrogen bonding compared to DMSO or protic solvents.
Ethyl AcetateModerate to Low The ester functionality is compatible, but the overall polarity is lower, and the hydrocarbon portion is larger.
Nonpolar Dichloromethane (DCM)Moderate to Low While considered relatively nonpolar, its ability to participate in dipole interactions allows it to dissolve moderately polar compounds. Synthesis procedures often use DCM.[1]
Tetrahydrofuran (THF)Moderate The ether oxygen provides some polarity and hydrogen bond accepting capability, balancing its nonpolar hydrocarbon structure.
Toluene, HexaneInsoluble The large polarity mismatch between the solute's amine/ester groups and these nonpolar solvents prevents significant dissolution.[2]
Aqueous Acid 5% HClHigh The basic amine group will be protonated to form a polar ammonium salt (R-NH₃⁺Cl⁻), which is highly soluble in aqueous solutions.[6]
Aqueous Base 5% NaOHInsoluble The compound lacks an acidic proton that can be removed by a weak base, so solubility is not enhanced.[6]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a robust experimental protocol is required. The following is a self-validating, step-by-step method for determining the equilibrium solubility of methyl 3-amino-3-phenylpropanoate.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A 1. Prepare Saturated Solution Add excess solid to solvent B 2. Equilibrate Stir/shake at constant temp. (e.g., 24-48h) A->B Achieve Equilibrium C 3. Phase Separation Centrifuge or allow to settle B->C Stop Agitation D 4. Isolate Supernatant Filter with 0.22µm syringe filter C->D Remove Undissolved Solid E 5. Quantify Solute Analyze clear filtrate via HPLC, UV-Vis, or gravimetric D->E Prepare for Analysis F 6. Calculate Solubility (e.g., in mg/mL or mol/L) E->F Convert Data

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology
  • Materials & Reagents:

    • Methyl 3-amino-3-phenylpropanoate (solid, >98% purity)

    • Selected organic solvents (HPLC grade or equivalent)

    • 2 mL glass vials with screw caps

    • Magnetic stirrer and stir bars or orbital shaker

    • Temperature-controlled incubator or water bath

    • Centrifuge

    • Syringes (1 mL) and syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

    • Analytical balance

    • Volumetric flasks and pipettes

    • HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Protocol Steps:

    • Sample Preparation: Add an excess amount of solid methyl 3-amino-3-phenylpropanoate to a 2 mL vial. "Excess" is critical; a good starting point is ~20-30 mg.

    • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Equilibration: Cap the vial tightly. Place it in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C). Agitate vigorously for 24 to 48 hours.

      • Expert Insight: This extended equilibration period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

    • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours at the same temperature to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Supernatant Isolation: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial (for gravimetric analysis) or a labeled HPLC vial.

      • Trustworthiness Check: Filtering is a mandatory step to remove all undissolved microparticulates, which would otherwise lead to a gross overestimation of solubility.

    • Quantification (HPLC Method Recommended):

      • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against concentration.

      • Dilute the filtered sample solution with a known factor to fall within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculation: Calculate the original solubility in the saturated solution, accounting for any dilution factors used. Express the final result in appropriate units, such as mg/mL or mol/L.

Key Factors Influencing Solubility

The solubility of a drug substance is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors.[7][8] Understanding these variables is key to manipulating and controlling solubility in a laboratory or manufacturing setting.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors A Molecular Structure (Polarity, H-bonding) Result Solubility A->Result B Crystal Form (Polymorphism) B->Result C Particle Size C->Result D Polarity (Like dissolves like) D->Result E Hydrogen Bonding (Donor/Acceptor) E->Result F Temperature F->Result G pH (for aqueous/protic systems) G->Result

Caption: Core factors influencing the solubility of a compound.

  • Temperature: For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[7] This principle is the basis for recrystallization.

  • pH of the Medium: As discussed, the basicity of the amine group makes its solubility highly dependent on pH in protic or aqueous-containing solvent systems. Acidic conditions will drastically increase solubility by forming a salt.[9]

  • Particle Size: Decreasing the particle size of the solid increases the surface area available for dissolution, which can increase the rate of dissolution, though it does not affect the equilibrium solubility value itself.[7]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. A more stable polymorph will generally have lower solubility than a metastable form.

Conclusion

Methyl 3-amino-3-phenylpropanoate possesses a dualistic chemical nature, with both significant nonpolar and polar functionalities. This leads to high solubility in polar solvents (both protic and aprotic) and poor solubility in nonpolar hydrocarbon solvents. Its basic amine group provides a handle for dramatically increasing solubility in acidic aqueous or alcoholic media through salt formation. For drug development professionals and synthetic chemists, this detailed understanding, combined with the robust experimental protocol provided, forms a reliable foundation for solvent selection, process optimization, and formulation design.

References

  • MedchemExpress. (n.d.). Methyl 3-phenylpropanoate. Retrieved from MedchemExpress.com. [Link: https://www.medchemexpress.
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  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from ochemonline.com. [Link: https://www.ochemonline.com/doc/a/org1_lab/solubility.pdf]
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  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-3-phenylpropionate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2755328]
  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters. Retrieved from patents.google.com. [Link: https://patents.google.
  • Monash University. (2023, August 31). Solubility of Organic Compounds. Retrieved from monash.edu. [Link: https://www.monash.edu/__data/assets/pdf_file/0004/320143/Solubility-of-Organic-Compounds.pdf]
  • University of Alberta. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from sites.ualberta.ca. [Link: https://sites.ualberta.ca/~orglab/downloads/chemlab/expts/E1.pdf]
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from pharmaguideline.com. [Link: https://www.pharmaguideline.
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  • Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol. Retrieved from patents.google.com. [Link: https://patents.google.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from chemistrysteps.com. [Link: https://www.chemistrysteps.com/solubility-of-organic-compounds/]
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  • Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from apsu.edu. [Link: https://www.apsu.
  • ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from researchgate.net. [Link: https://www.researchgate.net/publication/232258045_3-Methylamino-3-phenylpropan-1-ol]
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The Ascendant Role of Chiral β-Amino Acid Esters in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Nature's Alphabet

For decades, the twenty proteinogenic α-amino acids have been the bedrock of peptide-based drug discovery. However, the inherent limitations of α-peptides, primarily their susceptibility to proteolytic degradation and conformational flexibility, have driven researchers to look beyond nature's canonical alphabet. This has led to the rise of peptidomimetics, a class of molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. Among the most promising of these are peptides and molecules incorporating chiral β-amino acids.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological significance of chiral β-amino acid esters. We will delve into their unique structural properties, explore robust synthetic and analytical methodologies, and showcase their transformative potential in shaping the future of medicine.

The Structural Advantage of the β-Backbone: A Paradigm Shift in Stability and Conformation

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these two functional groups are separated by two carbon atoms, in contrast to the single carbon in α-amino acids. This seemingly subtle change has profound implications for the resulting peptide backbone.

Innate Resistance to Proteolysis

One of the most significant advantages of incorporating β-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, have evolved to recognize and bind to the specific backbone conformation of α-peptides. The altered spacing of the amide bonds in β-peptides disrupts this recognition, rendering them poor substrates for most proteases.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic agents.

The mechanism of this enhanced stability is rooted in the conformational rigidity imposed by the additional methylene unit in the backbone. This rigidity prevents the peptide from adopting the extended conformation typically required for protease binding and subsequent hydrolysis.

Proteolytic_Stability cluster_alpha α-Peptide cluster_beta β-Peptide a_peptide α-Peptide Chain protease Protease a_peptide->protease Recognition & Binding degradation Degradation Products protease->degradation Cleavage b_peptide β-Peptide Chain (Altered Conformation) protease2 Protease b_peptide->protease2 No Recognition stability Enhanced Stability b_peptide->stability

Figure 1: A diagram illustrating the enhanced proteolytic stability of β-peptides compared to α-peptides.

A Richer Conformational Landscape

The introduction of an additional carbon atom in the backbone of β-amino acids leads to a greater degree of conformational diversity.[2] β-peptides can adopt a variety of stable secondary structures, including helices, sheets, and turns, that are distinct from those of their α-peptide counterparts. This expanded structural repertoire provides a powerful tool for designing molecules with specific three-dimensional arrangements of functional groups, enabling precise targeting of biological macromolecules.

The Art of Asymmetric Synthesis: Crafting Chiral β-Amino Acid Esters with Precision

The biological activity of β-amino acid-containing molecules is exquisitely dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance. This section details two powerful and widely employed strategies for the asymmetric synthesis of chiral β-amino acid esters: the Asymmetric Mannich Reaction and Enzymatic Kinetic Resolution.

Asymmetric Mannich Reaction: A Convergent and Powerful Tool

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, provides a direct and atom-economical route to β-amino carbonyl compounds. The development of catalytic asymmetric variants has transformed this reaction into a cornerstone of chiral β-amino ester synthesis.[4][5][6][7][8]

Experimental Protocol: Asymmetric Organocatalytic Mannich Reaction [4][7]

This protocol describes a representative asymmetric Mannich reaction using a chiral bifunctional thiourea catalyst.

Materials:

  • α-Amidosulfone (in situ precursor to N-Boc-aldimine)

  • 3-Indolinone-2-carboxylate

  • Chiral bifunctional thiourea catalyst (e.g., derived from (R,R)-cyclohexyldiamine)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-amidosulfone (0.1 mmol) and 3-indolinone-2-carboxylate (0.12 mmol) in anhydrous toluene (1 mL) at room temperature, add the chiral bifunctional thiourea catalyst (10 mol%).

  • Add Na₂CO₃ (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired chiral β-amino ester.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mannich_Reaction cluster_reactants Reactants imine N-Boc-Aldimine (from α-amidosulfone) catalyst Chiral Thiourea Catalyst imine->catalyst enolate Enolate (from 3-indolinone-2-carboxylate) enolate->catalyst intermediate Ternary Complex catalyst->intermediate product Chiral β-Amino Ester intermediate->product Stereoselective C-C bond formation

Figure 2: A simplified workflow of a chiral thiourea-catalyzed asymmetric Mannich reaction.

Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts

Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically pure compounds.[9][10] Lipases are particularly effective for the resolution of racemic β-amino acid esters via enantioselective hydrolysis or transesterification.[11][12][13][14]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester [10][13]

This protocol outlines a typical procedure for the kinetic resolution of a racemic β-amino ester using a commercially available lipase.

Materials:

  • Racemic β-amino acid ester

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Silica gel for column chromatography

  • Chiral HPLC column and system for analysis

Procedure:

  • To a solution of the racemic β-amino acid ester (1 mmol) in tert-butyl methyl ether (10 mL), add the immobilized lipase (50 mg).

  • Add the acyl donor (e.g., vinyl acetate, 1.2 mmol).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the acylated product.

  • When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted β-amino ester from the acylated product by silica gel column chromatography.

  • The acylated product can be deacylated (e.g., by hydrolysis) to obtain the other enantiomer of the β-amino ester.

MethodCatalyst/EnzymeTypical Yield (%)Typical ee (%)Reference
Asymmetric Mannich ReactionChiral Thiourea80-95>90[4][7]
Asymmetric Mannich ReactionChiral Brønsted Acid75-9085-99[15]
Enzymatic Kinetic ResolutionLipase (e.g., CAL-B)~50 (for each enantiomer)>99[11][13]
Asymmetric HydrogenationChiral Rhodium Complex>90>95[16]

Table 1: A comparative summary of common asymmetric synthesis methods for chiral β-amino acid esters.

Analytical Methodologies: Ensuring Enantiopurity and Unraveling Conformation

The rigorous characterization of chiral β-amino acid esters and the peptides they form is crucial for understanding their structure-activity relationships. This section provides detailed protocols for two essential analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral HPLC: The Gold Standard for Enantiomeric Purity Determination

Chiral HPLC is an indispensable tool for determining the enantiomeric excess (ee) of chiral compounds.[17][18][19][20][21] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis of β-Amino Ester Enantiomers [17][18]

This protocol describes a general method for the chiral separation of β-amino ester enantiomers using a commercially available chiral column.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., CHIRALPAK® series)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

  • Sample of the β-amino ester

Procedure:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acid derivatives. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol. Add a small amount of an acidic or basic modifier if necessary to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the β-amino ester sample in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the area of each peak.

    • Determine the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.

2D NMR Spectroscopy: Elucidating Three-Dimensional Structure

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[18][22][23][24][25] The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it provides information about the spatial proximity of protons.

Experimental Protocol: 2D-NOESY Analysis of a β-Peptide [22][23]

This protocol provides a general workflow for acquiring and analyzing a 2D-NOESY spectrum of a β-peptide.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, CD₃OH, or a mixture)

  • β-peptide sample

  • NMR data processing and analysis software

Procedure:

  • Sample Preparation: Dissolve the β-peptide sample in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to check the sample purity and concentration.

    • Set up and run a 2D-NOESY experiment. Key parameters to optimize include the mixing time (typically 100-300 ms for peptides) and the number of scans.

  • Data Processing: Process the acquired 2D-NOESY data using appropriate software to obtain a 2D spectrum with frequency axes in ppm.

  • Spectral Analysis:

    • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence using a combination of 2D-TOCSY and 2D-NOESY spectra.

    • NOE Cross-Peak Identification: Identify cross-peaks in the NOESY spectrum, which indicate that the corresponding protons are close in space (typically < 5 Å).

    • Distance Restraint Generation: Convert the volumes of the NOE cross-peaks into upper distance restraints.

    • Structure Calculation: Use the distance restraints, along with other experimental data (e.g., coupling constants), as input for a molecular modeling program to calculate a family of 3D structures that are consistent with the NMR data.

  • Structure Validation: Validate the quality of the calculated structures using established metrics.

Applications in Drug Development: From Peptidomimetics to Small Molecule Therapeutics

The unique properties of chiral β-amino acids have made them invaluable building blocks in the design of a wide range of therapeutic agents.

Peptidomimetics with Enhanced Pharmacokinetics

The incorporation of β-amino acids into peptide-based drugs is a well-established strategy to improve their pharmacokinetic profiles. By replacing one or more α-amino acids with their β-counterparts, it is possible to create hybrid peptides with enhanced stability, bioavailability, and receptor-binding affinity.

Case Study: A β-Amino Acid-Containing Analog of a Luteinizing Hormone-Releasing Hormone (LHRH) Antagonist

The substitution of a D-α-amino acid with a β-amino acid in an LHRH antagonist has been shown to maintain high binding affinity to the LHRH receptor while significantly increasing the peptide's resistance to enzymatic degradation. This modification leads to a longer duration of action in vivo.

A Case Study in Small Molecule Drug Design: Sitagliptin

The biological significance of β-amino acids extends beyond peptidomimetics. Sitagliptin, a highly successful oral medication for the treatment of type 2 diabetes, is a prime example of a small molecule drug whose core structure is a chiral β-amino acid derivative.[3][9][26][27][28][29]

Mechanism of Action:

Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4][11][30] DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3]

Sitagliptin_MoA cluster_incretin Incretin Hormones cluster_effects Physiological Effects GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation insulin ↑ Insulin Secretion GLP1_GIP->insulin glucagon ↓ Glucagon Secretion GLP1_GIP->glucagon Sitagliptin Sitagliptin (β-Amino Acid Derivative) Sitagliptin->DPP4 Inhibition glucose Improved Glycemic Control insulin->glucose glucagon->glucose

Figure 3: The mechanism of action of sitagliptin, a β-amino acid-based DPP-4 inhibitor.

Pharmacokinetic Profile:

Sitagliptin exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 87%) and a terminal half-life of about 12.4 hours, which allows for once-daily dosing.[9][26][27] A significant portion of the drug is excreted unchanged in the urine, indicating limited metabolism.[28]

ParameterValueReference
Bioavailability~87%[27]
Tₘₐₓ1-4 hours[27]
t₁/₂~12.4 hours[27]
Excretion~87% unchanged in urine[9]

Table 2: Key pharmacokinetic parameters of sitagliptin.

Future Perspectives: Expanding the Horizons of β-Amino Acid Chemistry

The field of chiral β-amino acid esters is poised for continued growth and innovation. The development of novel catalytic systems for their asymmetric synthesis will undoubtedly lead to more efficient and sustainable manufacturing processes. Furthermore, the exploration of β-peptides with unique and complex architectures will open up new avenues for targeting challenging disease pathways. The integration of computational modeling with experimental studies will accelerate the design and discovery of next-generation therapeutics based on these remarkable building blocks. As our understanding of the biological roles of β-amino acids deepens, their impact on medicine and biotechnology will only continue to expand.

References

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  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
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  • Green, B. D., Flatt, P. R., & Bailey, C. J. (2006). Dipeptidyl peptidase IV (DPP IV) inhibitors: a newly emerging class of oral antidiabetic agents. Diabetes and Vascular Disease Research, 3(3), 159-165.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Herman, G. A., Stevens, C., Van Dyck, K., Bergman, A., Yi, B., De Smet, M., ... & Wagner, J. A. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emergence of a new paradigm in the drug-receptor interaction of peptide hormones: endowed versus constrained molecules. Biochemical Journal, 268(2), 249-262.
  • Kim, T., & Kim, D. (2013). Recent advances in the stereoselective synthesis of β-amino acids.
  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[1][3][30] triazolo [4, 3-a] pyrazin-7 (8H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151.

  • Bergman, A. J., Stevens, C., Zhou, Y., Yi, B., Laethem, M., De Smet, M., ... & Wagner, J. A. (2006). Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers. Clinical therapeutics, 28(1), 55-72.
  • Córdova, A. (2004). The proline-catalyzed asymmetric Mannich reaction. Accounts of chemical research, 37(2), 102-112.
  • Scott, L. J. (2014). Sitagliptin: a review of its use in patients with type 2 diabetes mellitus. Drugs, 74(16), 1917-1936.
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA™(sitagliptin), a selective dipeptidyl peptidase-IV inhibitor for the treatment of type 2 diabetes. Current topics in medicinal chemistry, 7(6), 557-568.
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and its applications. Accounts of chemical research, 37(8), 580-591.
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Chan, L., & Yeung, K. S. (2012). Recent advances in the solid-phase synthesis of cyclic peptides. Organic & biomolecular chemistry, 10(33), 6563-6571.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Guichard, G., & Huc, I. (Eds.). (2012). Synthetic foldamers. John Wiley & Sons.
  • Hashimoto, T., & Maruoka, K. (2007). Recent development and application of chiral phase-transfer catalysts. Chemical reviews, 107(12), 5656-5682.
  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Faber, K. (2011). Biotransformations in organic chemistry: a textbook. Springer Science & Business Media.
  • Cavanagh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (2006). Protein NMR spectroscopy: principles and practice. Academic press.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Schmid, M. G., & Gübitz, G. (2005). Chiral separation of amino acids and related compounds by ligand-exchange chromatography.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical reviews, 87(2), 347-362.
  • Evans, J. N. (1995). Biomolecular NMR spectroscopy. Oxford University Press.
  • Yashima, E., & Yamamoto, C. (2004). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
  • Allenmark, S. G. (2003).
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective transformations of β-amino esters. Tetrahedron: Asymmetry, 14(7), 883-888.

Sources

Technical Guide: Sourcing & Validation of Enantiopure Methyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-3-phenylpropanoate (also known as Methyl


-phenylalaninate) is a critical chiral 

-amino acid building block used in the synthesis of peptidomimetics, integrin inhibitors, and pharmaceutical intermediates such as those for Maraviroc.[1][2]

For drug development professionals, the challenge is not merely locating a vendor but ensuring enantiomeric purity (ee) and scalability .[2] This guide outlines the commercial landscape, technical synthesis routes that dictate impurity profiles, and a self-validating Quality Assurance (QA) protocol.

Part 1: The Molecular Profile & Commercial Identifiers

Before engaging suppliers, it is imperative to distinguish between the free base and the hydrochloride (HCl) salt.[2] The HCl salt is significantly more stable and is the preferred form for commercial transport to prevent self-condensation or hydrolysis.[1][2]

Table 1: Critical Commercial Identifiers

FormStereochemistryCAS NumberStability ProfileTypical Purity
(S)-Isomer (S)-Methyl 3-amino-3-phenylpropanoate37088-66-7 Low (Hygroscopic oil)95-97%
(S)-HCl Salt (S)-...[1][2] HCl144494-72-4 High (Crystalline solid) >98%
(R)-Isomer (R)-Methyl 3-amino-3-phenylpropanoate37088-67-8 Low (Hygroscopic oil)95-97%
(R)-HCl Salt (R)-...[1][2] HCl88831-43-0 High (Crystalline solid) >98%
Racemic (±)-Methyl 3-amino-3-phenylpropanoate14898-52-3 Moderate95-98%

Expert Insight: When ordering for GMP steps, specify the HCl salt . If the free base is required for a reaction, generate it in situ by washing with saturated NaHCO₃ immediately prior to use.[2]

Part 2: Strategic Sourcing & Supplier Landscape[1][2]

The supply chain for chiral


-amino esters is tiered.[1][2] Your choice of supplier should depend on the development phase (Discovery vs. Process Development).[2]
Decision Matrix: Supplier Selection

SourcingStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Small < 10g (Discovery) Scale->Small R&D Med 10g - 1kg (Process Dev) Scale->Med Scale-up Large > 1kg (Pilot/Mfg) Scale->Large Production Tier1 Tier 1: Global Catalog (Sigma, TCI, Alfa Aesar) High Cost / High Reliability Small->Tier1 Tier2 Tier 2: Building Block Specialists (Enamine, Combi-Blocks, BLD Pharm) Mod. Cost / High Diversity Small->Tier2 Med->Tier2 Tier3 Tier 3: Custom/Bulk CMOs (WuXi, Hangzhou Xin Bosi) Low Cost / Lead Time Required Med->Tier3 Large->Tier3

Figure 1: Sourcing decision matrix based on project phase and scale.

Supplier Categories
  • Tier 1 (Global Catalog):

    • Vendors: Sigma-Aldrich (Merck), TCI Chemicals.[2]

    • Use Case: Reference standards and initial screenings. They often re-package from Tier 2/3 but offer certified CoAs.[2]

  • Tier 2 (Building Block Specialists):

    • Vendors: Enamine, Combi-Blocks, BLD Pharm.[2]

    • Use Case: Library synthesis. These vendors often hold stock of the HCl salt in 1g–25g quantities.[2]

  • Tier 3 (Bulk/CMO):

    • Vendors: Hangzhou Xin Bosi, WuXi AppTec (Custom).[2]

    • Use Case: Kilogram scale. These suppliers utilize enzymatic resolution or asymmetric hydrogenation.[2]

Part 3: Technical Evaluation of Synthesis Routes

Understanding how your supplier makes the compound allows you to predict impurities.[2] There are two dominant commercial routes.[2]

Route A: Lipase-Catalyzed Kinetic Resolution (Dominant Commercial Route)

Most bulk suppliers use biocatalysis because it is cost-effective and green.[1][2]

  • Mechanism: A racemic ester is treated with a lipase (e.g., Candida antarctica Lipase B, CAL-B).[2][3] The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).[2]

  • Impurities:

    • Residual Enzyme: Protein contamination (rare in distilled oils, possible in solids).[2]

    • Enantiomeric Impurity: If the reaction is stopped too early or runs too long, ee drops.[2]

    • Hydrolysis Byproducts: The corresponding free acid (

      
      -phenylalanine).[1][2]
      
Route B: Asymmetric Synthesis (Mannich Reaction)

Used for high-value, ultra-pure requirements.[2]

  • Mechanism: Reaction of an imine with a chiral auxiliary or catalyst.[2]

  • Impurities: Metal catalysts (Rh, Ru) or chiral auxiliary residues.[2]

SynthesisPath Racemate Racemic Methyl 3-amino-3-phenylpropanoate Hydrolysis Selective Hydrolysis Racemate->Hydrolysis Enzyme Biocatalyst (CAL-B or Lipase PS) Enzyme->Hydrolysis Separation Acid/Base Extraction Hydrolysis->Separation ProductS (S)-Acid (Hydrolyzed product) ProductR (R)-Ester (Unreacted) Separation->ProductS Aqueous Phase Separation->ProductR Organic Phase

Figure 2: Enzymatic Kinetic Resolution pathway commonly used by bulk suppliers.[1][2]

Part 4: Quality Assurance & Validation Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA).[2] Enantiomeric excess can degrade if the material was stored improperly (racemization via retro-Michael mechanisms is possible under basic conditions).[1][2]

Protocol: Determination of Enantiomeric Purity via Chiral HPLC

This protocol is a self-validating system using a polysaccharide-based chiral stationary phase.[1][2]

1. Equipment & Conditions:

  • Instrument: HPLC with UV Detector (210 nm or 254 nm).

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1][2]

    • Why: These columns rely on amylose/cellulose tris(3,5-dimethylphenylcarbamate) selectors, which interact strongly with the phenyl ring and the carbonyl group of the analyte.[2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the free amine.[2]

2. Sample Preparation:

  • For HCl Salt: Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (50:50). Add 1 drop of dilute NaOH or TEA to neutralize the HCl (protects the column and ensures free base interaction).[2] Filter through 0.45 µm PTFE.[2]

  • For Free Base: Dissolve 1 mg in 1 mL Mobile Phase.

3. Execution:

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 5 - 10 µL.

4. Acceptance Criteria (Self-Validation):

  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Enantiomeric Excess (ee):

    
    .[2]
    
  • Target: Commercial grade should be >98% ee.

Part 5: Handling & Storage[1][4]

  • Hygroscopicity: The HCl salt is less hygroscopic but should still be stored in a desiccator.[2]

  • Temperature: Store at -20°C for long-term (>6 months). 2-8°C is acceptable for active use.[1][2]

  • Racemization Risk: Avoid prolonged exposure to strong bases (e.g., NaH, LDA) at room temperature, as the

    
    -proton is acidic due to the adjacent carbonyl and the 
    
    
    
    -amino group influence.[2]

References

  • Sigma-Aldrich (Merck). (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride Product Page. Retrieved from [2]

  • PubChem. Methyl 3-amino-3-phenylpropanoate Compound Summary (CID 2755328). National Library of Medicine.[2] Retrieved from

  • Gyarmati, Z., et al. (2003).Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -amino esters. Tetrahedron: Asymmetry.[2][3][4] Retrieved from [2]
    
  • Phenomenex. Technical Guide to Chiral HPLC Separations. Retrieved from

  • BLD Pharm. Product Analysis: (R)-Methyl 3-amino-3-phenylpropanoate. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Methyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Esters

(S)-Methyl 3-amino-3-phenylpropanoate is a valuable chiral building block in synthetic organic chemistry and drug development. As a β-amino acid ester, its structural motif is present in numerous biologically active molecules and pharmaceutical agents. The precise stereochemical control during its synthesis is paramount, as the biological activity of enantiomers can differ significantly. This guide provides a comprehensive overview and a detailed, field-proven protocol for the asymmetric synthesis of the (S)-enantiomer, leveraging a robust rhodium-catalyzed hydrogenation strategy. This method is distinguished by its high efficiency, exceptional enantioselectivity, and operational practicality, making it suitable for both research and process development scales.

Strategic Overview: Pathways to Enantiopure β-Amino Esters

Several strategies have been developed for the enantioselective synthesis of β-amino acids and their esters. These include enzymatic resolutions, diastereoselective additions to chiral auxiliaries, and asymmetric conjugate additions. Among the most powerful and atom-economical methods is the asymmetric hydrogenation of a prochiral enamide precursor. This approach, catalyzed by a chiral rhodium complex, directly establishes the desired stereocenter with high fidelity.

This application note will focus on the highly effective rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-3-acetamido-3-phenylacrylate. The key to the success of this transformation lies in the use of a chiral bisphosphine ligand, such as (R,R)-Me-DuPhos, which creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the double bond.

Experimental Workflow: A Visual Guide

The overall synthetic strategy is a two-step process commencing with the synthesis of the enamide precursor followed by the pivotal asymmetric hydrogenation. The final optional step involves the deprotection of the amine if the free amine is the desired product.

Asymmetric_Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Hydrogenation cluster_2 Part 3: Deprotection (Optional) Start Methyl Benzoylacetate Reagents1 Acetamide, Acetic Anhydride, Toluene Step1 Enamide Formation Start->Step1 Reagents1->Step1 Product1 Methyl (Z)-3-acetamido-3-phenylacrylate Step1->Product1 Step2 Asymmetric Hydrogenation Product1->Step2 Catalyst [Rh(COD)2]BF4 + (R,R)-Me-DuPhos Catalyst->Step2 Product2 (S)-N-Acetyl-3-amino-3-phenylpropanoate methyl ester Step2->Product2 Reagents2 H2 (60 psi), Methanol Reagents2->Step2 Step3 Deacetylation Product2->Step3 Reagents3 Aqueous HCl (reflux) Reagents3->Step3 FinalProduct (S)-Methyl 3-amino-3-phenylpropanoate Step3->FinalProduct

Use of Methyl 3-amino-3-phenylpropanoate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-amino-3-phenylpropanoate in Peptide Synthesis


-homophenylalanine methyl ester) in peptidomimetic design and synthesis.[1]

Abstract

Methyl 3-amino-3-phenylpropanoate is a critical


-amino acid derivative used to introduce 

-homophenylalanine residues into peptide backbones.[1] Unlike standard

-amino acids, this building block confers unique proteolytic stability and induces distinct secondary structures (e.g., 14-helices) known as foldamers. This guide details the protocols for its use as a C-terminal anchor in solution-phase synthesis and its conversion into an Fmoc-protected building block for Solid Phase Peptide Synthesis (SPPS).

Introduction & Chemical Logic

The Molecule: Methyl 3-amino-3-phenylpropanoate consists of a phenyl-substituted


-carbon carrying the primary amine, separated from the methyl ester carbonyl by a methylene bridge (

-carbon).[1]

Why use it?

  • Proteolytic Resistance: The additional methylene group (

    
    ) in the backbone prevents recognition by standard proteases (e.g., chymotrypsin), significantly extending the plasma half-life of therapeutic peptides.
    
  • Stereochemical Stability: In this

    
    -derivative, the chiral center is located at the 
    
    
    
    -position, isolated from the carbonyl group by a methylene spacer. Consequently, it is immune to the oxazolone-mediated racemization mechanisms that plague
    
    
    -amino acids during activation.[1]
  • Foldamer Formation: Incorporation promotes the formation of stable secondary structures, such as the 14-helix (hydrogen bond between residue

    
     and 
    
    
    
    ), which can mimic protein-protein interaction domains.

Chemical Properties & Handling

PropertySpecification
Molecular Formula

Molecular Weight 179.22 g/mol
Solubility Soluble in DCM, MeOH, DMF, EtOAc; Slightly soluble in water.[2]
Storage 2–8°C, Desiccated. Hygroscopic as a hydrochloride salt.
pKa (Conjugate Acid) ~9.0 (Amine is more basic than

-amino acids).[1]

Safety Note: The free amine can absorb


 from the air to form carbamates; store under inert gas (Argon/Nitrogen) when possible.

Application Note 1: Solution Phase Coupling (C-Terminal)

Scenario: You are synthesizing a short peptidomimetic where Methyl 3-amino-3-phenylpropanoate serves as the C-terminal residue.

Challenge: The amino group of a


-amino acid is slightly less nucleophilic than an 

-amino acid due to the inductive effect of the extra carbon, though this is often offset by reduced steric hindrance around the nitrogen compared to bulky

-residues.
Protocol: HATU-Mediated Coupling

Reagents:

  • N-Protected Amino Acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) [1.1 eq]

  • Methyl 3-amino-3-phenylpropanoate (Free amine or HCl salt) [1.0 eq][1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.1 eq]

  • HOAt (1-Hydroxy-7-azabenzotriazole) [1.1 eq] (Optional, enhances rate)[1]

  • DIPEA (Diisopropylethylamine) [2.0 eq if free amine; 3.0 eq if HCl salt]

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: Dissolve the N-protected amino acid and HATU in minimal DMF. Add 1.0 eq of DIPEA. Stir for 2–3 minutes to form the activated ester. Note: The solution should turn slightly yellow.

  • Addition: Add Methyl 3-amino-3-phenylpropanoate to the reaction mixture.

  • Base Adjustment: Add the remaining DIPEA. The pH (measured on wet paper) should be 8–9.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: If the reaction is slow, check pH.

      
      -amines require strictly basic conditions to remain nucleophilic.
      
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with 5%

      
       (removes unreacted amine/DIPEA). Note: The methyl ester is stable to this mild acid wash.
      
    • Wash 3x with Sat.[1]

      
       (removes unreacted acid/HOBt).
      
    • Wash 1x Brine, Dry over

      
      , Filter, and Concentrate.
      

Application Note 2: Conversion to SPPS Building Block

Scenario: You need to incorporate this residue into the middle of a peptide using Solid Phase Peptide Synthesis. You must convert the ester to Fmoc-3-amino-3-phenylpropanoic acid .

Critical Path: Protection (


) 

Saponification (

).[1]
Protocol: Two-Step Conversion

Step A: Fmoc Protection [3]

  • Dissolve Methyl 3-amino-3-phenylpropanoate HCl (10 mmol) in 1,4-Dioxane/Water (1:1, 50 mL).

  • Add

    
     (25 mmol) to buffer the solution to pH 8–9.
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) slowly.

  • Stir overnight at RT. Product often precipitates.

  • Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc, and purify by recrystallization (Hexane/EtOAc) or column chromatography.

Step B: Saponification (Ester Hydrolysis) Caution: While the


-center is stable, harsh conditions can degrade the Fmoc group. We use LiOH at low temperature.
  • Dissolve Fmoc-protected ester (5 mmol) in THF (20 mL).

  • Cool to 0°C (Ice bath).

  • Add LiOH (1M aqueous solution, 10 mmol, 2.0 eq) dropwise.

  • Monitor by TLC.[1] The reaction is usually complete in 2–4 hours at 0°C.

    • Avoid: Do not heat.[1] Heating causes Fmoc cleavage (via E1cB mechanism).

  • Workup:

    • Evaporate THF under vacuum at <30°C.

    • Dilute residue with water.

    • Extract once with Diethyl Ether (removes non-acidic impurities/cleaved Fmoc-fulvene).[1] Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product will precipitate as a white solid.

    • Extract with EtOAc, dry, and concentrate.[4]

Visualization: Experimental Workflows

The following diagram illustrates the decision tree and chemical pathways for utilizing this building block.

G cluster_SPPS Pathway A: SPPS Building Block Generation cluster_Sol Pathway B: Solution Phase C-Terminus Start Starting Material: Methyl 3-amino-3-phenylpropanoate Prot Step 1: N-Protection (Fmoc-OSu, NaHCO3) Start->Prot For Internal Residue Couple Coupling Reaction (Activated AA + HATU/DIPEA) Start->Couple For C-Terminal Residue Inter Intermediate: Fmoc-Beta-Phe-OMe Prot->Inter Hydro Step 2: Saponification (LiOH, THF, 0°C) Inter->Hydro FinalSPPS Final Product: Fmoc-Beta-Phe-OH (Ready for SPPS) Hydro->FinalSPPS Note1 CRITICAL: Maintain 0°C during saponification to preserve Fmoc Hydro->Note1 FinalSol Peptidomimetic Product: AA-Beta-Phe-OMe Couple->FinalSol

Figure 1: Strategic workflow for converting Methyl 3-amino-3-phenylpropanoate into usable peptide building blocks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Reduced nucleophilicity of

-amine.[1]
Switch to HATU or PyAOP . Increase reaction time to 4–6 hours. Ensure pH is >8.[1]
Fmoc Loss during Hydrolysis Base concentration too high or Temp > 0°C.Use LiOH (milder than NaOH).[1] Strictly maintain 0°C. Alternatively, use

(specialized mild reagent).
Precipitation in DMF Peptide aggregation (Foldamer formation).[1]Add chaotropic salts (LiCl) or use NMP as solvent to disrupt secondary structures.
Racemization Rare for this specific isomer.[1][5]If observed, check the purity of the starting material. The

center is chemically stable to standard synthesis conditions.[1]

References

  • Steer, D. L., et al. (2002).[1] "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. 
    
  • Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11).

  • Vasudev, P. G., et al. (2011).[1] "Introduction of

    
    -amino acids in peptide synthesis: A review." Peptide Science, 96(1). 
    
  • PubChem Compound Summary. (2024). "Methyl 3-amino-3-phenylpropanoate."[1][2][6][7] National Library of Medicine.

Sources

Application of Methyl 3-amino-3-phenylpropanoate as a Key Chiral Building Block in the Synthesis of Maraviroc

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

Maraviroc (UK-427,857) is a first-in-class CCR5 antagonist, functioning as an entry inhibitor for the treatment of HIV-1 infection.[1][2][3] Its complex stereochemical architecture is critical for its potent and selective binding to the CCR5 co-receptor, thereby preventing viral entry into host cells.[4][5] This application note provides an in-depth guide on the strategic application of Methyl 3-amino-3-phenylpropanoate, a pivotal chiral synthon, in the asymmetric synthesis of Maraviroc. We will explore the retrosynthetic logic, detail key transformations, provide validated protocols, and discuss the rationale behind the methodological choices, offering researchers a comprehensive resource for the synthesis of this important antiretroviral agent.

Introduction: The Strategic Importance of Maraviroc and Its Stereochemistry

Maraviroc's mechanism of action is a testament to the power of targeted molecular design. It functions not by targeting the virus itself, but by binding to a human chemokine receptor, CCR5, which is exploited by R5-tropic HIV-1 strains for cellular entry.[3][5] Maraviroc acts as an allosteric inhibitor, inducing a conformational change in the CCR5 receptor that prevents its interaction with the viral glycoprotein gp120.[1]

The efficacy of this interaction is critically dependent on the precise three-dimensional arrangement of the Maraviroc molecule. The structure features multiple stereocenters, but the (S)-configuration of the 3-amino-3-phenylpropyl moiety is essential for establishing the key interactions within the CCR5 binding pocket. Consequently, the core challenge in synthesizing Maraviroc lies in the efficient and enantioselective construction of this chiral fragment. Methyl (S)-3-amino-3-phenylpropanoate emerges as a highly valuable and versatile starting material or key intermediate in this endeavor.

Retrosynthetic Analysis: Deconstructing Maraviroc

A logical retrosynthetic analysis of Maraviroc reveals three primary building blocks. The central chiral linker, derived from a β-amino acid, connects the two more complex cyclic systems. This disconnection strategy highlights the central role of our target synthon.

G Maraviroc Maraviroc Amide_Bond Amide Bond Formation Maraviroc->Amide_Bond Disconnection 1 Fragment_A Fragment A 4,4-Difluorocyclohexanecarboxylic Acid Amide_Bond->Fragment_A Intermediate_1 Amide Intermediate Amide_Bond->Intermediate_1 Reductive_Amination Reductive Amination Fragment_B Fragment B (S)-3-Amino-3-phenylpropan-1-ol (derived from Methyl Ester) Reductive_Amination->Fragment_B Fragment_C Fragment C Tropane-Triazole Moiety Reductive_Amination->Fragment_C Intermediate_1->Reductive_Amination Disconnection 2

Figure 1: Retrosynthetic analysis of Maraviroc, highlighting the key bond disconnections and the three core fragments.

This analysis identifies two key bond formations:

  • Amide Bond Formation: Coupling the primary amine of the linker with 4,4-difluorocyclohexanecarboxylic acid.

  • C-N Bond Formation: Coupling the secondary amine of the tropane moiety with the propyl linker, typically via reductive amination.

The (S)-3-amino-3-phenylpropyl fragment (Fragment B) is the focus of this guide. Methyl (S)-3-amino-3-phenylpropanoate serves as an ideal precursor, offering a stable, crystalline handle (the methyl ester) that can be readily converted into the required functional groups for subsequent coupling reactions.

Synthetic Strategy & Core Protocols

The forward synthesis hinges on a sequence of transformations designed to install the chiral center with high fidelity and efficiently couple the fragments. The overall workflow is visualized below.

G Start Methyl (S)-3-amino- 3-phenylpropanoate Step1 Reduction to Aldehyde Start->Step1 Intermediate Chiral Aldehyde Intermediate Step1->Intermediate Step2 Reductive Amination with Tropane Fragment Intermediate->Step2 Intermediate2 Coupled Amino-Tropane Intermediate Step2->Intermediate2 Step3 Amide Coupling with Difluoro-acid Intermediate2->Step3 End Maraviroc Step3->End

Figure 2: Forward synthesis workflow from the key β-amino ester to the final Maraviroc product.

Protocol 1: Synthesis of Enantiopure (S)-Methyl 3-amino-3-phenylpropanoate

The generation of the chiral β-amino ester is the most critical step. While various methods exist, organocatalytic asymmetric synthesis provides an efficient and green route.[6] A well-established approach is the asymmetric Mannich reaction.

Rationale: This protocol uses a chiral catalyst to control the stereochemical outcome of the reaction between an imine and a ketene silyl acetal, ensuring a high enantiomeric excess (% ee) of the desired (S)-enantiomer.

  • Materials: Benzaldehyde, Aniline, Methyl acrylate, Chiral Proline-derived catalyst, Solvent (e.g., Toluene), Mild acid source.

  • Step 1: Imine Formation: In a nitrogen-flushed flask, dissolve benzaldehyde (1.0 eq) and aniline (1.0 eq) in toluene. Stir at room temperature for 2-4 hours until imine formation is complete (monitored by TLC or GC-MS).

  • Step 2: Asymmetric Mannich Reaction: Cool the reaction mixture to 0°C. Add the chiral catalyst (5-10 mol%). Slowly add the ketene silyl acetal derived from methyl acrylate (1.2 eq) over 30 minutes.

  • Step 3: Reaction Monitoring & Quench: Allow the reaction to stir at 0°C for 24-48 hours, monitoring for the consumption of the imine. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Step 4: Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Step 5: Validation: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (% ee) using chiral HPLC.

Protocol 2: Reduction and Coupling via Reductive Amination

This two-step, one-pot procedure converts the methyl ester into the key coupled intermediate. The initial reduction to the aldehyde must be carefully controlled to prevent over-reduction to the alcohol.

Rationale: Direct alkylation of the tropane amine with a primary mesylate has been shown to result in poor yields (<20%).[7] Reductive amination, which involves the in-situ formation and reduction of an iminium ion, is a far more efficient and higher-yielding strategy for forming the crucial C-N bond. Sodium triacetoxyborohydride is the reagent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could compromise other functional groups.

  • Materials: (S)-Methyl 3-amino-3-phenylpropanoate (1.0 eq), Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes), Tropane-triazole fragment (Fragment C, 1.0 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Step 1: Partial Reduction to Aldehyde: In a flame-dried, nitrogen-flushed flask, dissolve the β-amino ester in anhydrous DCM. Cool the solution to -78°C. Add DIBAL-H dropwise over 1 hour, maintaining the internal temperature below -70°C. Stir for an additional 2 hours at -78°C.

  • Step 2: In-situ Imine Formation: To the cold aldehyde solution, add a solution of the tropane-triazole fragment in anhydrous DCM. Allow the mixture to warm slowly to 0°C and stir for 1 hour.

  • Step 3: Reductive Amination: Add sodium triacetoxyborohydride in one portion. Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by LC-MS).

  • Step 4: Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Protocol 3: Final Amide Coupling

The final step is a standard amide bond formation. The choice of coupling agent is important to ensure high yield and minimize side reactions.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes the risk of racemization at the chiral center adjacent to the amine.

  • Materials: Coupled amino-tropane intermediate (from Protocol 2, 1.0 eq), 4,4-Difluorocyclohexanecarboxylic acid (Fragment A, 1.1 eq), HATU (1.2 eq), Diisopropylethylamine (DIPEA, 3.0 eq), N,N-Dimethylformamide (DMF, anhydrous).

  • Step 1: Activation of Carboxylic Acid: In a nitrogen-flushed flask, dissolve the 4,4-difluorocyclohexanecarboxylic acid and HATU in anhydrous DMF. Stir for 15 minutes at room temperature.

  • Step 2: Amide Formation: Add the amino-tropane intermediate, followed by the dropwise addition of DIPEA.

  • Step 3: Reaction and Workup: Stir the mixture at room temperature for 6-12 hours. Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Step 4: Final Purification: Purify the crude product by recrystallization or column chromatography to yield Maraviroc as a white solid. Validate the final compound by NMR, MS, and HPLC.

Data Summary and Optimization

The efficiency of the synthesis is highly dependent on the conditions chosen for each step. The table below summarizes typical outcomes and key parameters.

StepKey TransformationReagentsSolventTypical YieldTypical % ee
1Asymmetric MannichChiral Catalyst, Silyl AcetalToluene85-95%>98%
2Reductive AminationDIBAL-H, NaBH(OAc)₃DCM70-80% (over 2 steps)Maintained
3Amide CouplingHATU, DIPEADMF80-90%Maintained
Overall - - - ~50-65% >98%

Troubleshooting & Optimization Insights:

  • Control of Reduction (Protocol 2): The reduction of the ester to the aldehyde is temperature-critical. Temperatures above -65°C can lead to over-reduction to the corresponding alcohol, which is unreactive in the subsequent reductive amination, thereby lowering the overall yield.

  • Solvent Choice in Alkylation: As noted in process development studies, polar aprotic solvents like acetonitrile or DMF are superior for the C-N bond formation step, significantly improving yields compared to less polar options.[7][8]

  • Racemization Risk: The chiral center is susceptible to racemization, particularly under harsh acidic or basic conditions. The use of mild reagents like NaBH(OAc)₃ and coupling agents like HATU is deliberate to preserve the enantiomeric integrity of the molecule throughout the synthesis.

Conclusion

Methyl (S)-3-amino-3-phenylpropanoate stands out as a superior chiral building block for the asymmetric synthesis of Maraviroc. Its strategic use allows for the reliable and high-fidelity installation of the critical (S)-stereocenter. The protocols detailed herein, based on established and optimized chemical transformations, provide a robust framework for researchers in drug development. By understanding the rationale behind reagent selection and reaction conditions—particularly the strategic preference for reductive amination over direct alkylation—scientists can efficiently construct this complex and life-saving antiretroviral agent.

References

  • Maraviroc in the treatment of HIV infection - PMC - NIH. (n.d.).
  • A novel and efficient asymmetric synthesis of anti-HIV drug maraviroc. (2019). Taylor & Francis Online.
  • Maraviroc and raltegravir - PMC - NIH. (n.d.).
  • What is the mechanism of Maraviroc? (2024).
  • Maraviroc - Selective CCR5 Antagonist Antiretroviral Agent. (n.d.). APExBIO.
  • Maraviroc - Module 2.6.1. Introduction. (2006). PMDA.
  • Asymmetric Synthesis of Maraviroc (UK‐427,857). (2025).
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. (n.d.).
  • An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC. (n.d.).
  • Maraviroc synthesis. (n.d.). ChemicalBook.
  • Table 3 from An expedient synthesis of maraviroc (UK-427857)

Sources

Application Note & Protocol: A Scalable, One-Pot Synthesis of Methyl 3-amino-3-phenylpropanoate Hydrochloride for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable one-pot synthesis for the large-scale production of Methyl 3-amino-3-phenylpropanoate hydrochloride, a critical intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably the CCR5 antagonist, Maraviroc.[1][2] The presented protocol is optimized for efficiency, yield, and industrial applicability, minimizing intermediate handling and purification steps. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step protocol from starting materials to the final hydrochloride salt, and outline critical process parameters, safety considerations, and analytical quality control measures. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of β-Amino Esters

β-amino acids and their ester derivatives are pivotal structural motifs in a plethora of biologically active molecules and are fundamental building blocks in medicinal chemistry.[3] Their incorporation into drug candidates can significantly influence pharmacological properties such as metabolic stability, conformational rigidity, and receptor binding affinity. Methyl 3-amino-3-phenylpropanoate, a prominent member of this class, serves as a key precursor in the synthesis of several pharmaceuticals.[2] Consequently, the development of an economically viable and scalable synthetic process for this intermediate is of paramount importance for the pharmaceutical industry.

The traditional multi-step syntheses often suffer from cumulative yield losses, require the isolation of potentially unstable intermediates, and involve extensive use of hazardous reagents and solvents, rendering them less suitable for large-scale industrial production. The "one-pot" methodology presented herein circumvents many of these challenges by telescoping multiple reaction steps into a single, continuous process, thereby enhancing operational efficiency and reducing the environmental footprint.

The Synthetic Strategy: A One-Pot Approach

The selected synthetic route is a one-pot process that efficiently combines a Knoevenagel-type condensation, a Michael addition, and an esterification followed by salt formation. This strategy is predicated on its high atom economy, operational simplicity, and the use of readily available and cost-effective starting materials.

The core reaction sequence involves:

  • In situ formation of a β-amino acid: Benzaldehyde, malonic acid, and ammonium acetate react in a suitable alcoholic solvent (methanol or ethanol). This proceeds through an initial Knoevenagel condensation between benzaldehyde and malonic acid, followed by a conjugate addition of ammonia (from ammonium acetate) to the resulting cinnamic acid derivative, and subsequent decarboxylation to yield 3-amino-3-phenylpropionic acid.

  • Esterification and Hydrochloride Salt Formation: Thionyl chloride is then introduced into the reaction mixture. It serves a dual purpose: it acts as the esterifying agent, converting the carboxylic acid to its methyl ester, and also provides the chloride counter-ion for the formation of the desired hydrochloride salt.

This one-pot approach significantly streamlines the manufacturing process, leading to higher throughput and reduced production costs.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Work-up and Isolation A Charge Reactor with: - Methanol - Malonic Acid - Ammonium Acetate B Heat to 45-50°C A->B C Slowly add Benzaldehyde B->C D Reflux to drive condensation and Michael addition C->D E Cool reaction mixture to 0-10°C D->E F Slowly add Thionyl Chloride for esterification and salt formation E->F G Reflux to complete esterification F->G H Solvent removal (distillation) G->H I Dissolve residue in Dichloromethane H->I J Neutralize with NaOH solution to pH 6-7 I->J K Separate organic layer J->K L Extract aqueous layer with Dichloromethane K->L M Combine organic layers L->M N Concentrate to yield crude product M->N

Caption: A high-level overview of the one-pot synthesis workflow.

Detailed Large-Scale Production Protocol

This protocol is designed for a nominal 100 L reaction vessel. Appropriate adjustments to quantities and equipment should be made based on the available infrastructure.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
Benzaldehyde106.1210.0 kg94.23≥99%
Malonic Acid104.069.8 kg94.18≥99%
Ammonium Acetate77.0818.2 kg236.12≥98%
Methanol32.0460 L-Anhydrous
Thionyl Chloride118.9734.0 kg (20.7 L)285.8≥99%
Dichloromethane (DCM)84.93As required-Technical Grade
5N Sodium Hydroxide40.00As required-Aqueous Solution
Equipment
  • 100 L glass-lined or stainless steel reactor with reflux condenser, overhead stirrer, and temperature probe.

  • Addition funnel or dosing pump for controlled liquid addition.

  • Heating and cooling system for the reactor.

  • Receiving vessels for distillation and extraction.

  • Rotary evaporator or similar solvent removal system for final product concentration.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat are mandatory. All operations should be conducted in a well-ventilated area or fume hood.[4]

Step-by-Step Synthesis Procedure
  • Reactor Charging and Initial Reaction:

    • Charge the reactor with 60 L of methanol, 9.8 kg of malonic acid, and 18.2 kg of ammonium acetate.

    • Begin agitation and heat the mixture to 45-50°C to facilitate dissolution.

    • Once a clear solution is obtained, slowly add 10.0 kg of benzaldehyde to the reactor over a period of 30-45 minutes, maintaining the temperature below 55°C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable in-process control (IPC) such as TLC or HPLC to confirm the consumption of benzaldehyde.

  • Esterification and Salt Formation:

    • Cool the reaction mixture to 0-5°C using a cooling bath.

    • Slowly and carefully add 34.0 kg of thionyl chloride to the cooled reaction mixture over 1.5-2 hours. Caution: This addition is exothermic and releases HCl and SO₂ gas. Ensure the reactor's scrubbing system is operational. The temperature should be maintained below 10°C during the addition.

    • Once the thionyl chloride addition is complete, slowly heat the reaction mixture to reflux and maintain for 16-18 hours. Monitor the formation of the methyl ester by IPC.

  • Work-up and Product Isolation:

    • After the reaction is complete, arrange the reactor for distillation and remove the methanol under atmospheric pressure.

    • Cool the residue to room temperature and add 50 L of dichloromethane (DCM). Stir until the residue is fully dissolved.

    • Carefully neutralize the mixture by adding 5N sodium hydroxide solution while maintaining the temperature below 25°C. The target pH of the aqueous layer should be 6-7.

    • Stop the agitation and allow the layers to separate. Transfer the lower organic (DCM) layer to a separate vessel.

    • Extract the aqueous layer with 2 x 25 L of DCM.

    • Combine all the organic layers.

    • Concentrate the combined organic layers under reduced pressure to yield Methyl 3-amino-3-phenylpropanoate as an oil.

  • Hydrochloride Salt Formation (Optional if free base is desired):

    • Dissolve the crude oily product in a suitable solvent like isopropyl alcohol or ethyl acetate.

    • Cool the solution to 0-5°C and bubble dry HCl gas through it, or add a calculated amount of concentrated hydrochloric acid.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the slurry for 1-2 hours at 0-5°C.

    • Isolate the solid product by filtration and wash with a small amount of cold solvent.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Visualizing the Chemical Transformation

reaction_scheme cluster_reactants Starting Materials benzaldehyde Benzaldehyde intermediate [In situ formation of 3-Amino-3-phenylpropionic acid] benzaldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate ammonium_acetate Ammonium Acetate (in Methanol) ammonium_acetate->intermediate product Methyl 3-amino-3-phenylpropanoate Hydrochloride intermediate->product Esterification & Salt Formation thionyl_chloride Thionyl Chloride (SOCl2) HCl thionyl_chloride->product

Caption: The one-pot reaction scheme for the synthesis.

Physicochemical Properties and Safety Data

Properties of the Final Product
PropertyValue
Chemical FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol [5]
AppearanceWhite to off-white crystalline solid
Melting Point148-149°C[6]
SolubilitySoluble in water and methanol
Safety and Hazard Information

It is imperative to handle all chemicals with care and to be fully aware of their associated hazards.

  • Benzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation.

  • Malonic Acid: Harmful if swallowed. Causes serious eye damage.

  • Ammonium Acetate: Generally considered low hazard.

  • Thionyl Chloride: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.

  • Methyl 3-amino-3-phenylpropanoate Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

Handling Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[4][7]

  • Ground all equipment to prevent static discharge, especially when handling flammable solvents.

  • Have an emergency plan in place, including access to safety showers, eyewash stations, and fire extinguishers.

Conclusion

The one-pot synthesis of Methyl 3-amino-3-phenylpropanoate hydrochloride detailed in this application note presents a highly efficient, scalable, and economically viable method for its large-scale production. By minimizing intermediate isolation steps and utilizing readily available starting materials, this protocol is well-suited for industrial applications in the pharmaceutical sector. Adherence to the outlined procedural steps, process controls, and safety precautions will ensure a high-yielding and reproducible synthesis of this key pharmaceutical intermediate.

References

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF - ResearchGate. Available at: [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents.
  • Methyl 3-amino-3-phenylpropanoate Hydrochloride: A Key Intermediate. Available at: [Link]

  • CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents.
  • methyl 3-amino-3-phenylpropanoate|14898-52-3 - LookChem. Available at: [Link]

  • Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671. Available at: [Link]

  • Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem - NIH. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Methyl 3-phenylpropionate - SAFETY DATA SHEET. Available at: [Link]

  • NH4Cl Catalyzed synthesis of β-amino Esters - ResearchGate. Available at: [Link]

  • A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside | ChemRxiv. Available at: [Link]

  • CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents.
  • WO 2014/188453 A2 - Googleapis.com.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. Available at: [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Available at: [Link]

Sources

Application Note: Reaction of Methyl 3-amino-3-phenylpropanoate with Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026


-Ureido Esters and Dihydropyrimidines

Abstract & Strategic Overview

Methyl 3-amino-3-phenylpropanoate (MAPP) represents a critical scaffold in medicinal chemistry, serving as a


-amino acid homolog of phenylalanine. Its reaction with isocyanates is a gateway to two distinct pharmacophores: linear 

-ureido esters
(peptidomimetics) and cyclic dihydropyrimidine-2,4-diones (heterocyclic cores).

This application note provides a definitive guide to controlling this divergence. While the addition of the amine to the isocyanate is kinetically favored and rapid, the subsequent cyclization to the 6-membered heterocycle requires specific thermodynamic forcing. We present optimized protocols for both outcomes, emphasizing stereochemical retention and yield maximization.

Mechanistic Insight: The Divergent Pathway

The reaction proceeds via a nucleophilic attack of the primary amine of MAPP onto the electrophilic carbon of the isocyanate. The resulting urea is stable under neutral conditions but serves as a precursor for intramolecular cyclization under basic or thermal stress.

Critical Distinction: vs. Amino Acids

Unlike


-amino acids, which cyclize to form 5-membered hydantoins, MAPP (a 

-amino ester) cyclizes to form 6-membered dihydropyrimidines (specifically dihydropyrimidine-2,4(1H,3H)-diones). This distinction is vital for scaffold design in kinase inhibitor discovery.
Pathway Visualization

ReactionPathway Reactants Reactants (MAPP + Isocyanate) TS1 Transition State (Nucleophilic Attack) Reactants->TS1 DCM, 0°C LinearUrea Product A: Linear Urea (Kinetic Product) TS1->LinearUrea Fast Intermediate Enolate Intermediate LinearUrea->Intermediate Base (NaOEt/DBU) Heat CyclicProduct Product B: Dihydropyrimidine (Thermodynamic Product) Intermediate->CyclicProduct -MeOH Cyclization

Figure 1: Divergent synthesis pathway.[1] Solid lines indicate the standard urea formation; dashed lines indicate the optional base-mediated cyclization.

Pre-Reaction Data & Safety

Substrate Properties (MAPP Hydrochloride)
PropertyValueRelevance
Molecular Weight 215.68 g/mol (HCl salt)Stoichiometry calculations
Melting Point 148–149 °CPurity verification
Solubility Water, DMSO, MethanolProcess solvent selection
pKa ~7.68 (Amine)Base requirement for free-basing
Reagent Handling
  • Isocyanates: Highly electrophilic and moisture-sensitive. Must be handled under inert atmosphere (

    
     or Ar).
    
  • MAPP-HCl: The hydrochloride salt must be neutralized in situ or free-based prior to reaction to restore nucleophilicity.

Experimental Protocols

Protocol A: Synthesis of Linear -Ureido Esters

Objective: Isolate the open-chain urea without cyclization. Target Audience: Peptidomimetic synthesis, soluble epoxide hydrolase (sEH) inhibitor development.

Reagents:

  • Methyl 3-amino-3-phenylpropanoate HCl (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Free-Basing: In a round-bottom flask under nitrogen, suspend MAPP-HCl (1.0 g, 4.6 mmol) in anhydrous DCM (15 mL). Add

    
     (0.77 mL, 5.5 mmol) dropwise at 
    
    
    
    . Stir for 15 minutes until the solution clears.
  • Addition: Add the isocyanate (e.g., Phenyl Isocyanate, 5.1 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 0.1 M HCl (2 x 10 mL) to remove excess base/amine.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Expected Yield: 85–95% Key Quality Attribute: Presence of ester peak in IR (~1735


) and Urea carbonyl (~1650 

).
Protocol B: Cyclization to Dihydropyrimidines

Objective: Intramolecular cyclization to form the 6-membered heterocycle. Target Audience: Heterocyclic library generation, kinase inhibitor synthesis.

Reagents:

  • Crude Linear Urea (from Protocol A) OR One-pot reactants.

  • Base: Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt in EtOH) or DBU.

  • Solvent: Ethanol (EtOH) or Toluene (for high temp).

Step-by-Step Workflow:

  • Setup: Dissolve the linear urea (1.0 equiv) in absolute EtOH (0.2 M concentration).

  • Base Addition: Add NaOEt (1.2 equiv) at RT.

  • Cyclization: Heat the reaction to reflux (

    
    ) for 4–6 hours.
    
    • Mechanistic Note: The base deprotonates the urea nitrogen (

      
      ), creating a nucleophile that attacks the ester carbonyl. Methanol is eliminated.
      
  • Monitoring: Monitor by HPLC or TLC. The product is typically more polar than the starting ester but less polar than the hydrolyzed acid.

  • Workup:

    • Cool to RT.

    • Neutralize with acetic acid (1.2 equiv) or dilute HCl.

    • Concentrate to remove ethanol.

    • Redissolve residue in EtOAc, wash with water/brine.

  • Purification: The dihydropyrimidine often precipitates upon cooling or addition of ether. Filtration is the preferred isolation method.

Expected Yield: 70–85% Key Quality Attribute: Disappearance of Methyl Ester singlet in


 NMR (~3.6 ppm); appearance of cyclic amide signals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solventIsocyanates react with water to form symmetric ureas. Use freshly distilled DCM and dry

.
Incomplete Cyclization Base too weak / Temp too lowSwitch from

to NaOEt or DBU. Increase temp to reflux.
Racemization Harsh basic conditionsAvoid prolonged reflux with strong alkoxides if chirality is crucial. Use DBU in Toluene at

for milder cyclization.
Precipitate in Step 1 Amine salt formationIf using MAPP-HCl, ensure complete neutralization before isocyanate addition.
Workflow Diagram: Decision Matrix

Workflow Start Start: MAPP-HCl + Isocyanate Condition Desired Product? Start->Condition PathA Path A: Linear Urea (Peptidomimetic) Condition->PathA Open Chain PathB Path B: Heterocycle (Dihydropyrimidine) Condition->PathB Cyclic Core StepA1 Solvent: DCM/THF Base: Et3N (1 eq) Temp: 0°C -> RT PathA->StepA1 StepB1 Solvent: EtOH Base: NaOEt (1.2 eq) Temp: Reflux PathB->StepB1

Figure 2: Operational decision matrix for selecting reaction conditions.

References

  • PubChem Compound Summary. "Methyl 3-amino-3-phenylpropanoate."[2] National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Organic Syntheses. "Synthesis of Amino Acid Ester Isocyanates." Org.[3] Synth.2002 , 78, 220.[3] (Provides analogous handling for phenylalanine derivatives).[2] [Link]

  • Chemical Communications. "Three-component reaction of isocyanates and aminoacrylates." Chem. Commun. (Context for urea/heterocycle divergence). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-amino-3-phenylpropanoate (MAPP) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters
Ticket ID:  [MAPP-STAB-2026-001]
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Methyl 3-amino-3-phenylpropanoate (MAPP) is a critical chiral building block, often used in the synthesis of pharmaceuticals like Dapoxetine. However, its structural motif—a


-amino ester—creates an inherent "ticking clock" regarding stability.

The Core Conflict: The molecule contains both a nucleophile (the amine,


) and an electrophile (the ester, 

).
  • In the Free Base form: The amine is active and will eventually attack the ester of a neighboring molecule (polymerization) or its own ester (cyclization), leading to rapid degradation.

  • In the Salt form (e.g., HCl): The amine is protonated (

    
    ), removing its nucleophilicity and rendering the molecule significantly more stable.
    

Immediate Action Item: If you possess the free base oil, convert it to the hydrochloride salt immediately for long-term storage.

Mechanism of Instability (Root Cause Analysis)

To prevent degradation, you must understand the pathways by which MAPP breaks down. We have visualized these pathways below to aid in your risk assessment.

Degradation Pathways Diagram

MAPP_Degradation MAPP_Salt MAPP HCl Salt (Stable Solid) MAPP_Base MAPP Free Base (Reactive Oil) MAPP_Salt->MAPP_Base Neutralization (Base wash) Hydrolysis Acid + Methanol (Hydrolysis Product) MAPP_Salt->Hydrolysis Moisture Ingress (Hygroscopic) MAPP_Base->MAPP_Salt HCl/Dioxane (Stabilization) Beta_Lactam β-Lactam (Cyclization Product) MAPP_Base->Beta_Lactam Intramolecular Attack (Slow) Polymer Oligomers/Polymers (Intermolecular Condensation) MAPP_Base->Polymer Self-Condensation (Fast in conc.) MAPP_Base->Hydrolysis Ambient Moisture

Figure 1: Degradation pathways of Methyl 3-amino-3-phenylpropanoate. The primary stability risks are cyclization (free base) and hydrolysis (moisture).

Storage Protocols & Best Practices

The following protocols are designed to interrupt the degradation pathways identified above.

Protocol A: Storage of MAPP Hydrochloride (Salt Form)

The salt form is hygroscopic. Moisture is the enemy here, as it facilitates ester hydrolysis.

  • Temperature: Store at -20°C . While stable at room temperature for short periods, Arrhenius kinetics dictate that lower temperatures exponentially slow hydrolysis rates [1].

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern for the salt than moisture, but inert gas prevents moisture ingress.

  • Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap for long-term storage.

  • Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or

    
    ).
    
Protocol B: Handling the Free Base

If you must isolate the free base for a reaction:

  • Fresh Preparation: Only generate the free base immediately before use.

  • Solvent Choice: If storage is unavoidable (e.g., overnight), store as a dilute solution in a non-nucleophilic solvent (e.g., DCM or Toluene) at -20°C. Dilution reduces the rate of intermolecular polymerization (Second-order kinetics).

  • Avoid Protic Solvents: Do not store the free base in methanol or ethanol, as transesterification can occur.

Comparative Stability Data
ParameterMAPP Hydrochloride (Salt)MAPP Free Base
Physical State White to off-white solidColorless to yellow oil
Primary Risk Hygroscopicity / HydrolysisPolymerization / Cyclization
Shelf Life (-20°C) > 2 Years (if dry)< 1 Month
Shelf Life (RT) 6 Months (desiccated)< 48 Hours
Sensitivity Moisture sensitiveAir & Heat sensitive

Troubleshooting Guide (FAQ)

Q1: My MAPP HCl salt has turned into a sticky gum. Is it recoverable?

  • Diagnosis: The salt has absorbed moisture (hygroscopicity), leading to partial hydrolysis or simply solvation.

  • Solution: Check purity via HPLC or NMR.

    • If pure but wet: Recrystallize immediately. Dissolve in a minimum amount of hot methanol/ethanol and precipitate with cold diethyl ether.

    • If hydrolyzed (>5% acid content): The sample is compromised. Purification is difficult because the acid byproduct co-crystallizes. It is often more cost-effective to discard and repurchase.

Q2: I smell a "fishy" or amine-like odor upon opening the vial.

  • Diagnosis: This indicates the presence of free amine.[] If you purchased the HCl salt, this suggests partial deprotonation or degradation.

  • Solution: Verify the pH of an aqueous solution of the sample. It should be acidic. If the odor is strong, re-acidify by bubbling dry HCl gas through a solution of the compound in ether to regenerate the full salt.

Q3: Can I store the free base in the fridge (4°C) instead of the freezer (-20°C)?

  • Diagnosis: 4°C is insufficient for the free base.

  • Reasoning:

    
    -amino esters can undergo "Michael-type" self-addition. Even at 4°C, this reaction proceeds slowly, turning your oil into a viscous oligomer over weeks [2]. Always store the free base at -20°C or colder.
    

Q4: The color has changed from white to yellow/orange.

  • Diagnosis: Oxidation of the amine or trace phenol impurities.

  • Impact: Color is often a poor indicator of chemical purity. A yellow sample might still be 98% pure.

  • Action: Run a TLC or LC-MS. If the main peak is intact, the color is likely a trace impurity (N-oxide formation) that can be removed via a short silica plug filtration or recrystallization.

Analytical Validation (QC)

Trust but verify. Use these methods to confirm stability before committing the reagent to a valuable synthesis.

Method 1: 1H-NMR Validation
  • Solvent:

    
     or 
    
    
    
    (for salt).
  • Key Signals to Watch:

    • 
       3.6 ppm (Singlet):  Methyl ester group. Loss of this signal or appearance of a new methyl peak indicates hydrolysis (methanol formation).
      
    • 
       2.5-3.0 ppm (Multiplets): 
      
      
      
      -protons. Broadening or shifting here suggests polymerization.[2]
Method 2: HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Note: Use TFA to keep the amine protonated during analysis.

  • Detection: UV at 210 nm and 254 nm (phenyl ring).

References

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Green, J. J., et al. (2022). Synthesis and Characterization of Poly(β-amino ester)s. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 3-amino-3-phenylpropanoate vs. Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of Methyl 3-amino-3-phenylpropanoate (a


-amino ester) and Alanine methyl ester  (an 

-amino ester). It is designed for researchers optimizing synthetic routes involving amino ester coupling, cyclization, or hydrolysis.

Executive Summary: The Steric-Electronic Trade-Off

The core distinction between these two substrates lies in the interplay between electronic activation and steric hindrance .

  • Alanine Methyl Ester (

    
    -isomer):  Exhibits high reactivity in both nucleophilic attack (amine) and electrophilic susceptibility (ester). The proximity of the electron-withdrawing ester group lowers the pKa of the amine, yet the small methyl side chain ensures minimal steric hindrance, making it a rapid coupler that is prone to dimerization (DKP formation).
    
  • Methyl 3-amino-3-phenylpropanoate (

    
    -isomer):  Characterized by "dampened" reactivity. While the 
    
    
    
    -position of the amine theoretically increases basicity (reduced inductive withdrawal from the ester), the bulky phenyl group at the reaction center creates a steric firewall . This molecule is significantly more stable against spontaneous cyclization but requires more forcing conditions for acylation.
Quick Comparison Matrix
FeatureAlanine Methyl Ester (

)
Methyl 3-amino-3-phenylpropanoate (

)
Structure Type

-Amino Ester

-Amino Ester (Benzylic amine)
Amine Nucleophilicity Moderate (Inductive deactivation)Low-Moderate (Steric hindrance dominates)
Ester Electrophilicity High (Activated by

-N)
Moderate (Inductive effect decays over distance)
Dominant Side Reaction Diketopiperazine (DKP) formation (Fast, 6-membered ring)Polymerization or

-Elimination (Retro-Michael)
Cyclization Tendency High (Spontaneous in base)Low (4-membered

-lactam is strained)

Structural & Electronic Analysis

The "Distance Effect" (Inductive Influence)

The reactivity of amino esters is governed by the distance between the amino group (nucleophile) and the carbonyl group (electrophile).

  • 
    -Effect (Alanine Methyl Ester):  The nitrogen is attached to the 
    
    
    
    . The strong electron-withdrawing effect (-I effect) of the ester carbonyl significantly lowers the pKa of the ammonium species (~7.5–8.0). This makes the free base easier to generate at physiological pH but electronically "harder" (less nucleophilic). Conversely, the protonated ammonium group strongly activates the ester carbonyl toward hydrolysis.
  • 
    -Effect (Methyl 3-amino-3-phenylpropanoate):  The nitrogen is on 
    
    
    
    , separated by a methylene spacer. The inductive withdrawal of the ester is attenuated.[1] Theoretically, this makes the amine more basic (pKa ~9.0 for simple
    
    
    -alanine esters). However, the phenyl ring is directly attached to the
    
    
    (benzylic position), which is electron-withdrawing, pulling the pKa back down to a comparable range (~7.7–8.2).
The Steric Barrier

This is the differentiating factor for synthetic planning.

  • Alanine: The side chain is a methyl group.[2][3] The nucleophilic approach vector to the nitrogen is open (

    
     cone is accessible).
    
  • Methyl 3-amino-3-phenylpropanoate: The amine is attached to a chiral center bearing a massive phenyl group. This creates significant steric clash for incoming electrophiles, reducing the rate of amide bond formation (

    
    ) by orders of magnitude compared to alanine.
    

Reactivity Profile: Cyclization Pathways

Understanding the self-reactivity of these molecules is critical for storage and reaction handling.

-Amino Ester: The DKP Trap

Alanine methyl ester, when left as a free base, undergoes rapid intermolecular dimerization to form Diketopiperazines (DKP) . This is a thermodynamically driven process forming a stable 6-membered ring.

  • Mechanism: Amine of Molecule A attacks Ester of Molecule B

    
     Dipeptide 
    
    
    
    Intramolecular cyclization.
  • Implication: Must be stored as HCl salt; free base must be used immediately.

-Amino Ester: Stability vs. -Lactam

Methyl 3-amino-3-phenylpropanoate resists cyclization.

  • Kinetic Barrier: Direct cyclization would form a 4-membered

    
    -lactam ring. This possesses high ring strain (~25 kcal/mol), making it kinetically inaccessible under standard conditions without activation (e.g., Grignard reagents).
    
  • Thermodynamic Sink: Instead of cyclizing, the free base tends to oligomerize (form linear

    
    -peptides) or undergo Retro-Michael addition  (elimination of ammonia to form methyl cinnamate) under strong basic/thermal conditions.
    
Visualization: Competing Pathways

ReactivityPathways Alpha Alanine Methyl Ester (Alpha) DKP Diketopiperazine (DKP) (Stable 6-ring) Alpha->DKP Fast Dimerization (Spontaneous) Beta Methyl 3-amino-3-phenylpropanoate (Beta) BetaLactam Beta-Lactam (Strained 4-ring) Beta->BetaLactam High Energy Barrier (Requires Activation) Polymer Beta-Peptide / Polymer Beta->Polymer Slow Oligomerization Elimination Methyl Cinnamate (Retro-Michael) Beta->Elimination Heat/Base

Figure 1: Comparative stability pathways. Note the rapid sink to DKP for the


-ester versus the kinetic stability of the 

-ester.

Experimental Protocols

Protocol A: Competitive Acylation Study

To empirically verify the nucleophilic difference, perform a competition experiment using a limiting amount of acylating agent.

Objective: Determine the relative reaction rate (


) of the two amines.

Materials:

  • Substrate A: Alanine methyl ester HCl (1.0 eq)

  • Substrate B: Methyl 3-amino-3-phenylpropanoate HCl (1.0 eq)

  • Electrophile: Acetic Anhydride (0.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 10 mL anhydrous DCM.

  • Activation: Add 2.5 mmol DIPEA to release the free amines. Stir for 5 minutes at 0°C.

  • Competition: Add 0.5 mmol Acetic Anhydride dropwise over 1 minute.

  • Quench: After 15 minutes, quench with 1M HCl (aq) to stop the reaction and protonate unreacted amines.

  • Analysis: Extract the organic layer. Analyze via HPLC or GC-MS.

  • Calculation: Compare the ratio of N-acetyl-alanine methyl ester vs. N-acetyl-3-amino-3-phenylpropanoate.

    • Expected Result: >90% acetylation of Alanine methyl ester due to lower steric hindrance.

Protocol B: Hydrolysis Kinetics (Ester Stability)

Objective: Compare the stability of the ester group in aqueous buffer.

Methodology:

  • Prepare a 50 mM solution of each ester hydrochloride in Phosphate Buffer (pH 7.4).

  • Incubate at 37°C.

  • Monitor the disappearance of the ester peak at 210 nm (HPLC) over 24 hours.

  • Result Interpretation: Alanine methyl ester will show a faster degradation rate (

    
     approx 4-6 hours) compared to the 
    
    
    
    -ester (
    
    
    > 12 hours) because the inductive activation of the carbonyl is weaker in the
    
    
    -system.

Synthesis Implications

Workflow for Amide Coupling

When using Methyl 3-amino-3-phenylpropanoate in peptide synthesis, standard protocols (EDC/NHS) often fail due to the steric bulk of the phenyl group.

Recommended Optimization:

  • Coupling Reagent: Switch to HATU or PyBOP to generate a more reactive active ester.

  • Solvent: Use DMF instead of DCM to improve the reaction rate of the hindered amine.

  • Stoichiometry: Use excess amine (1.2–1.5 eq) if the acid is the valuable component.

Visualization: Coupling Mechanism Comparison

CouplingMechanism cluster_Alpha Alpha-Amino Ester Path cluster_Beta Beta-Amino Ester Path ActivatedAcid Activated Carboxylic Acid (O-At Ester) AlphaTS Transition State (Low Energy) ActivatedAcid->AlphaTS BetaTS Transition State (High Energy - Steric Clash) ActivatedAcid->BetaTS AlphaAmine Alanine Methyl Ester (Low Sterics) AlphaAmine->AlphaTS AlphaProduct Alpha-Peptide Product AlphaTS->AlphaProduct Fast (k1) BetaAmine Methyl 3-amino-3-phenylpropanoate (High Sterics) BetaAmine->BetaTS BetaProduct Beta-Peptide Product BetaTS->BetaProduct Slow (k2) << k1

Figure 2: Kinetic bottleneck in coupling reactions. The high-energy transition state for the


-ester necessitates high-efficiency coupling reagents (e.g., HATU).

References

  • Comparison of Nucleophilicity of Alpha and Beta Amino Acids

    • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022).[4][5][6] Life (Basel).

    • Source: [Link]

  • Reactivity of Beta-Amino Esters

    • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation. (2018).[7] NIH/PubMed.

    • Source: [Link]

  • Chemical Properties of Methyl 3-amino-3-phenylpropanoate

    • PubChem Compound Summary: Methyl 3-amino-3-phenylpropion
    • Source: [Link]

  • Nucleophilicity Trends (Mayr Reactivity Scales)

    • Nucleophilicity Trends of Amines. Master Organic Chemistry.
    • Source: [Link]

Sources

Assessment of Methyl 3-amino-3-phenylpropanoate as a Nandrolone Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessment Verdict: Negative / Non-Viable Candidate

Methyl 3-amino-3-phenylpropanoate (MAPP) is not a precursor to Nandrolone (19-nortestosterone).[1] It is a


-amino acid derivative (specifically, the methyl ester of 

-phenylalanine) used primarily as a chiral intermediate in the synthesis of non-steroidal pharmaceuticals such as Dapoxetine (SSRI) and integrin antagonists.[1]

Critical Distinction: This inquiry likely stems from a nomenclatural confusion with Nandrolone Phenylpropionate (NPP) . NPP utilizes a phenylpropionate ester side chain to extend the half-life of Nandrolone.[1] MAPP, containing an amino group and lacking the tetracyclic gonane steroid nucleus, possesses no metabolic pathway to convert into Nandrolone in vivo.[1]

This guide objectively compares the chemical reality of MAPP against the established standard, Nandrolone Phenylpropionate (NPP), to clarify the mechanism of action and prevent formulation errors.[1]

Structural & Mechanistic Divergence[1]

To understand why MAPP fails as a precursor, we must analyze the structural requirements of anabolic-androgenic steroids (AAS).[1]

Chemical Structure Comparison[1]
  • Nandrolone Core: Requires a tetracyclic carbon framework (three six-membered rings, one five-membered ring) known as the gonane nucleus.[1]

  • MAPP: A single aromatic ring with a linear alkyl-amino side chain.[1] It lacks the 17 carbons required to form the steroid backbone.[1]

Table 1: Physicochemical Comparison

FeatureMethyl 3-amino-3-phenylpropanoate (MAPP)Nandrolone (19-Nortestosterone)Nandrolone Phenylpropionate (NPP)
CAS Registry 72678-19-4 (approx)434-22-062-90-8
Formula C10H13NO2C18H26O2C27H34O3
Core Structure Linear

-amino acid ester
Tetracyclic SteroidSteroid + Ester Side Chain
Role Reagent / IntermediateActive HormoneProdrug (Injectable)
Metabolic Fate Hydrolysis to

-phenylalanine
Androgen Receptor BindingHydrolysis to Nandrolone
Visualization of Pathway Impossibility

The following diagram illustrates the metabolic disconnect. There is no enzymatic pathway in mammalian physiology to cyclize MAPP into a steroid core.[1]

G cluster_0 Non-Steroidal Metabolism MAPP Methyl 3-amino-3- phenylpropanoate (Single Ring) Phenylalanine Beta-Phenylalanine (Amino Acid) MAPP->Phenylalanine Ester Hydrolysis (Non-Anabolic) Nandrolone Nandrolone (Active Steroid) MAPP->Nandrolone IMPOSSIBLE (No Biosynthetic Route) NPP Nandrolone Phenylpropionate (Standard Prodrug) NPP->Nandrolone Plasma Esterases (Active Release)

Figure 1: Metabolic divergence showing the inability of MAPP to convert to Nandrolone, contrasted with the established hydrolysis of NPP.

The "Alternative": Nandrolone Phenylpropionate (NPP)[2][3]

Since MAPP is not a viable precursor, the relevant comparison is the compound likely intended by the query: Nandrolone Phenylpropionate .[1]

Mechanism of Action

NPP is a prodrug .[1] It is Nandrolone modified at the 17


-hydroxyl group with phenylpropionic acid.[1]
  • Injection: The ester renders the molecule lipophilic, creating a depot in the muscle tissue.[1]

  • Release: The drug slowly dissolves into the bloodstream.[1]

  • Activation: Plasma esterases cleave the phenylpropionate tail, releasing free Nandrolone.[1]

Pharmacokinetic Profile (NPP vs. Decanoate)

NPP is often chosen over Nandrolone Decanoate for its shorter half-life, allowing for faster clearance.[1]

Table 2: Pharmacokinetics of Nandrolone Esters

ParameterNandrolone Phenylpropionate (NPP)Nandrolone Decanoate (Deca)
Ester Chain Phenylpropionate (9 Carbons)Decanoate (10 Carbons, Linear)
Half-Life ~2.7 - 4.5 Days~6 - 12 Days
Onset of Action Rapid (24-48 hours)Slow (3-5 days)
Detection Time 11-12 Months17-18 Months
Water Retention ModerateHigh

Hypothetical Analysis: MAPP as a "Designer" Ester?

Scientific Inquiry: Could MAPP be used as the ester side chain itself? (i.e., "Nandrolone 3-amino-3-phenylpropionate").[1]

If one were to synthesize Nandrolone esterified with 3-amino-3-phenylpropanoic acid (the acid form of MAPP), the resulting molecule would have distinct properties compared to standard NPP.

Theoretical Properties of an Amino-Ester[1]
  • Basic Nitrogen: Unlike standard lipid esters, the amino group (

    
    ) is basic.[1]
    
  • Solubility: In acidic conditions (pH < 7), the amino group would protonate (

    
    ), significantly increasing water solubility .[1]
    
  • Stability: Amino-esters are often subject to rapid hydrolysis or intramolecular cyclization (forming lactams), potentially making the drug unstable in solution.[1]

Experimental Validation Protocols

To confirm the identity of a substance suspected to be MAPP or NPP, the following analytical protocols are standard.

Protocol: Thin Layer Chromatography (TLC) Differentiation

Objective: Distinguish between amino-ester (MAPP) and steroid ester (NPP).[1]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase:

    • System A (for Steroids): Toluene : Ethyl Acetate (7:3).[1]

    • System B (for Amino Acids): n-Butanol : Acetic Acid : Water (4:1:1).[1]

  • Detection:

    • UV Light (254 nm): Both will show absorbance (Phenyl ring).[1]

    • Ninhydrin Stain: Spray and heat.[1]

      • MAPP: Turns Purple/Blue (Positive for primary amine).[1]

      • NPP: No Color Change (Negative for amine).[1]

    • Sulfuric Acid Charring:

      • MAPP: Minimal charring.[1]

      • NPP: Fluorescent yellow/green (characteristic of steroids).[1]

Protocol: LC-MS Identification

Workflow:

  • Dissolve 1 mg sample in Acetonitrile.

  • Column: C18 Reverse Phase.[1]

  • Run Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).[1]

  • Target Mass (M+H):

    • MAPP: Look for peak at 180.1 m/z .[1]

    • NPP: Look for peak at 407.3 m/z .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229455, Nandrolone Phenpropionate.[1] Retrieved from [Link]

  • Auvin-Guette, C., et al. (1999). Synthesis of beta-amino acid esters and their application in peptide synthesis.[1] Journal of Peptide Science.[1] (Context for MAPP chemistry).

  • Van der Vies, J. (1965). On the mechanism of action of nandrolone phenylpropionate and nandrolone decanoate.[1] Acta Endocrinologica.[1] Retrieved from [Link]

  • DrugBank Online. Nandrolone Phenylpropionate: Pharmacology and PK. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the highest standards of safety and operational excellence. This guide provides in-depth, procedural instructions for the proper disposal of Methyl 3-amino-3-phenylpropanoate, moving beyond a simple checklist to explain the rationale behind each step. Our commitment is to provide you with a self-validating system for waste management that ensures safety, compliance, and scientific integrity.

Core Chemical Profile and Hazard Assessment

Methyl 3-amino-3-phenylpropanoate is a β-amino ester. Understanding its constituent functional groups—a secondary amine, an ester, and a phenyl group—is fundamental to anticipating its reactivity, potential hazards, and appropriate disposal pathways.

  • Amino Group: The presence of the amino group imparts a basic character to the molecule. This means it will react with acids and could be corrosive.

  • Ester Group: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-amino-3-phenylpropanoic acid and methanol. This degradability is a key consideration in its environmental fate and potential treatment methods.[1]

  • Phenyl Group: The aromatic ring suggests that the compound and its byproducts may have ecotoxicological effects if released into the environment.

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 3-amino-3-phenylpropanoate is not consistently available across all suppliers, data from structurally similar compounds like Methyl 3-phenylpropanoate and 3-Amino-3-phenylpropionic acid indicate that irritation to the skin, eyes, and respiratory system should be anticipated.[2][3] Therefore, it is prudent to handle this compound as a hazardous substance.

Table 1: Inferred Hazard Profile and Physical Properties

PropertyInferred Value/CharacteristicRationale & Safety Implication
Physical State Likely a liquid or low-melting solid at room temperature.Spills can spread; vapors may be present. Handle in a well-ventilated area or chemical fume hood.[4]
GHS Hazard Class Assumed: Skin Irritant, Eye Irritant, Respiratory Irritant.[2]Direct contact should be avoided through appropriate Personal Protective Equipment (PPE).
Reactivity Incompatible with strong oxidizing agents and strong acids.[2][5]Segregate from incompatible materials during storage and in waste streams to prevent dangerous reactions.[6][7]
Environmental Hazard Potential for ecotoxicity; prevent release to waterways.[8]Never dispose of this chemical down the drain.[6][9] Contamination of water supplies is a primary regulatory concern.

Guiding Principle: The Disposal Decision Workflow

The cornerstone of proper chemical disposal is a structured decision-making process. This workflow ensures that all critical variables—quantity, contamination status, and local regulations—are systematically considered before any action is taken.

DisposalWorkflow Disposal Decision Workflow for Methyl 3-amino-3-phenylpropanoate A Identify Waste: Methyl 3-amino-3-phenylpropanoate B Assess Quantity A->B L Contaminated Materials (Gloves, Wipes, Glassware) A->L C Small Quantity (< 5g / 5mL) B->C Small D Bulk Quantity (> 5g / 5mL) B->D Bulk E Assess Contamination C->E H Package for Disposal D->H F Pure or in Non-Hazardous Solvent (e.g., Ethanol) E->F Relatively Pure G Mixed with other Hazardous Waste (e.g., Halogenated Solvents) E->G Mixed Waste F->H G->H I Label Container: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date H->I J Store in Satellite Accumulation Area (Secondary Containment) I->J K Arrange Pickup by Licensed Waste Hauler J->K M Segregate by Type: - Sharps (Glassware) - Solid Waste (Gloves, Wipes) L->M N Place in Designated Solid Waste Container M->N O Place in Puncture-Proof Sharps Container M->O N->J O->J

Caption: Logical flow for the safe disposal of Methyl 3-amino-3-phenylpropanoate.

Mandatory Personal Protective Equipment (PPE) and Handling

Before handling the chemical for any purpose, including disposal, the following PPE is required to mitigate risks of exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of open containers should occur inside a certified chemical fume hood to prevent inhalation of vapors.[2]

Step-by-Step Disposal Protocols

Disposal procedures are dictated by the quantity of waste and its composition. Under no circumstances should this chemical be poured down the drain. [6][9]

Protocol 4.1: Disposal of Bulk Quantities (>5g) and Small, Mixed-Waste Quantities

This is the most common and recommended disposal route. The primary principle is containment and transfer to a licensed hazardous waste disposal facility.

  • Select a Waste Container: Choose a clean, compatible container, typically a glass bottle for liquids or a clearly marked pail for solids. The container must have a secure, tight-fitting lid.[6]

  • Label the Container: Before adding any waste, affix a hazardous waste label. This label must include:

    • The full chemical name: "Methyl 3-amino-3-phenylpropanoate". Avoid abbreviations.

    • The words "Hazardous Waste".

    • A clear list of all components and their approximate percentages if it is a mixed waste stream.[10]

    • The date when the first drop of waste was added (the "accumulation start date").

    • Appropriate hazard pictograms (e.g., irritant).

  • Transfer the Waste: Carefully pour or transfer the chemical waste into the labeled container inside a chemical fume hood. Keep the container closed except when adding waste.[6][10]

  • Store the Container: Store the waste container in a designated satellite accumulation area within your lab.[7][10] This area must have secondary containment (e.g., a plastic tub) to catch any potential leaks.

  • Schedule Disposal: Once the container is full or reaches the regulatory accumulation time limit (consult your institution's Environmental Health & Safety office), arrange for pickup by a licensed hazardous waste contractor.

Protocol 4.2: Disposal of Contaminated Solid Waste

This category includes items like gloves, paper towels, and disposable glassware that are contaminated with Methyl 3-amino-3-phenylpropanoate.

  • Segregate Waste: Do not mix contaminated solid waste with regular trash.

  • Solid Waste (Non-Sharps): Place items like contaminated gloves and wipes into a designated hazardous solid waste container. This is typically a lined pail or a sturdy bag that is clearly labeled as "Hazardous Waste".[11]

  • Sharps Waste: All contaminated glassware (pipettes, vials, broken beakers) must be placed in a rigid, puncture-resistant sharps container.[7][10] This prevents injury to custodial and waste-handling personnel.

  • Storage and Disposal: Store these containers in the satellite accumulation area and dispose of them through your institution's hazardous waste program.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to containing the hazard.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (>100 mL) or spills outside of a fume hood, evacuate the immediate area and contact your institution's emergency response team.

  • Contain the Spill (Small Spills Only): For minor spills (<100 mL) inside a fume hood that you are trained to handle:

    • Ensure your PPE is intact.

    • Contain the liquid spill by surrounding it with an absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12]

    • Work from the outside of the spill inward, absorbing the material.

  • Collect and Package: Carefully scoop the absorbed material and any contaminated debris into a designated container for hazardous solid waste.[11][12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety department, regardless of size.

By adhering to these detailed procedures, you build a framework of safety and compliance that protects you, your colleagues, and the environment. This commitment to rigorous, well-documented protocols is the bedrock of trustworthy and repeatable science.

References

  • How Do You Dispose Of Waste In A Laboratory? . (2024). Chemistry For Everyone. [Link]

  • Methyl 3-phenylpropionate PubChem CID 7643 . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 2-Amino-3-phenylpropanoic acid . Carl ROTH. [Link]

  • Lab safety: Hazardous waste management . (2023). ASU Environmental Health and Safety. [Link]

  • How To: Lab Waste . (2022). LabXchange. [Link]

  • β-Amino Acid synthesis by C-C coupling . Organic Chemistry Portal. [Link]

  • PFAS Environmental Pollution and Antioxidant Responses: An Overview of the Impact on Human Field . (2021). PMC - PubMed Central. [Link]

  • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography . (2018). PMC - NIH. [Link]

  • School Science Safety | Disposal of Hazardous Waste . (2023). Washington State Department of Health. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide . (2024). ResolveMass Laboratories Inc. [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.